2-Benzyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYZECWEVLZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283738 | |
| Record name | 2-benzyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-94-7 | |
| Record name | 2-(Phenylmethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1,3-benzothiazole
Introduction
2-Benzyl-1,3-benzothiazole is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring. The presence of the benzyl group at the 2-position of the benzothiazole core influences its chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a summary of the available physicochemical data for this compound, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and 1,3-Benzothiazole
| Property | This compound | 1,3-Benzothiazole | Source |
| Molecular Formula | C₁₄H₁₁NS | C₇H₅NS | [1] |
| Molecular Weight | 225.31 g/mol | 135.19 g/mol | [1] |
| Melting Point | Data not available | 2 °C | [2][3] |
| Boiling Point | Data not available | 227-228 °C | [3] |
| Aqueous Solubility | Data not available | 4.3 mg/mL at 25 °C | [2] |
| pKa | Data not available | 1.2 (in H₂O) | [2] |
| logP (XLogP3) | 4.6 | 2.01 | [1] |
| Monoisotopic Mass | 225.06122053 Da | 135.01427034 Da | [1] |
| IUPAC Name | This compound | 1,3-benzothiazole | [1] |
| CAS Number | 6265-94-7 | 95-16-9 | [1] |
Experimental Protocols
The synthesis of 2-substituted benzothiazoles can be achieved through various methods. A common and efficient approach is the condensation reaction between 2-aminothiophenol and an appropriate aldehyde. The following protocol details the synthesis of this compound from 2-aminothiophenol and benzaldehyde.
Synthesis of this compound via Condensation
This method involves the reaction of 2-aminothiophenol with benzaldehyde, which upon cyclization and oxidation, yields the desired product.
Materials and Reagents:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., an oxidizing agent like hydrogen peroxide, or the reaction can proceed with air oxidation)
-
Sodium bicarbonate solution (for work-up)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol in ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of benzaldehyde.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some protocols, an oxidizing agent is added to facilitate the cyclization and formation of the benzothiazole ring.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazole: IUPAC Nomenclature, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,3-benzothiazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule features a core benzothiazole moiety, which is a bicyclic system composed of a benzene ring fused to a thiazole ring, substituted at the 2-position with a benzyl group. The structural characteristics of this compound make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, physicochemical properties, detailed synthetic protocols, and insights into its biological activities and potential mechanisms of action.
IUPAC Name and Chemical Structure
The nomenclature and structural representation of this compound are fundamental to its identity in chemical literature and databases.
IUPAC Name: this compound[1]
Synonyms: 2-Benzylbenzothiazole, 2-(phenylmethyl)-1,3-benzothiazole[1]
Chemical Structure:
The structure consists of a benzothiazole core where a benzyl group is attached to the carbon atom at the second position of the thiazole ring.
-
Molecular Formula: C₁₄H₁₁NS[1]
-
Canonical SMILES: C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2[1]
-
InChI: InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2[1]
-
InChIKey: MBWYZECWEVLZGI-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 225.31 g/mol | [1] |
| XLogP3 | 4.6 | [1] |
| Exact Mass | 225.06122053 Da | [1] |
| Topological Polar Surface Area | 41.1 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
| CAS Number | 6265-94-7 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various established methods for the preparation of 2-substituted benzothiazoles. A common and effective approach involves the condensation of 2-aminothiophenol with phenylacetic acid or its derivatives.
Synthesis of this compound from 2-Aminothiophenol and Phenylacetic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
Phenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-aminothiophenol and phenylacetic acid.
-
Solvent and Catalyst Addition: Add a suitable amount of a high-boiling point solvent, such as toluene, and a catalytic amount of a dehydrating agent like polyphosphoric acid.
-
Reaction: Heat the mixture to reflux (typically 110-140°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Biological Activities and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. While the specific biological profile of this compound is not extensively detailed in the literature, inferences can be drawn from structurally related compounds.
For instance, a derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate, has been identified as a potent inhibitor of human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. This suggests that this compound could potentially interfere with DNA replication in cancer cells.
Furthermore, other benzothiazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.
Below is a diagram illustrating a plausible signaling pathway that could be targeted by this compound, based on the known activities of related compounds.
Caption: A potential mechanism of action for this compound.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound, a structured experimental workflow is essential. The following diagram outlines a typical workflow for evaluating its potential anticancer effects.
References
The Enduring Legacy of the Benzothiazole Scaffold: A Historical and Synthetic Perspective for Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-substituted benzothiazole motif is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide provides a comprehensive historical synthesis of this privileged scaffold, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, offering a practical resource for researchers. Quantitative data from seminal and contemporary reports are summarized in comparative tables to facilitate methodological assessment. Furthermore, this guide visualizes a key signaling pathway influenced by 2-substituted benzothiazole derivatives, offering insights into their mechanism of action and relevance in drug development.
A Journey Through Time: The Historical Synthesis of 2-Substituted Benzothiazoles
The story of 2-substituted benzothiazoles begins in the late 19th century. In 1887, A.W. Hoffmann was the first to synthesize a derivative of this class, marking the inception of over a century of chemical exploration and discovery.[1] The foundational methods for constructing the benzothiazole core have remained conceptually similar, primarily revolving around the versatile precursor, 2-aminothiophenol.
The most classical and enduring approach involves the condensation of 2-aminothiophenol with various electrophilic partners. This typically proceeds through the formation of a Schiff base between the amino group and a carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole ring system.
Key Historical Syntheses:
-
Condensation with Aldehydes and Ketones: This is one of the most direct and widely used methods. The reaction of 2-aminothiophenol with aldehydes or ketones, often under acidic or oxidative conditions, yields a diverse range of 2-alkyl- and 2-aryl-substituted benzothiazoles.[2][3] Various catalysts, including mineral acids, Lewis acids, and more recently, "green" catalysts, have been employed to improve yields and reaction conditions.[1][2]
-
Condensation with Carboxylic Acids and Their Derivatives: Carboxylic acids, acid chlorides, and esters can also serve as the electrophilic partner. These reactions often require harsher conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA), to drive the cyclization.[4] Modern variations utilize milder activating agents and catalysts.
-
The Hugerschoff Synthesis: This method, a variation of the reaction with thioureas, involves the oxidative cyclization of N-arylthioureas with bromine in an inert solvent like chloroform.[5][6][7]
-
The Jacobson Synthesis: This approach utilizes the intramolecular cyclization of 2-acylaminophenyl disulfides or thioethers. While not as commonly used as the 2-aminothiophenol condensation, it offers an alternative route to the benzothiazole core.
The 20th and 21st centuries have witnessed a proliferation of new reagents, catalysts, and reaction conditions aimed at improving the efficiency, scope, and environmental footprint of 2-substituted benzothiazole synthesis. The advent of microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous and recyclable catalysts have all contributed to the modernization of these classical transformations.[2][8]
Quantitative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for various synthetic approaches to 2-substituted benzothiazoles, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 h | 85-94 | [1][9][10] |
| SnP₂O₇ | Solvent-free | 85 | 8-35 min | 87-95 | [2][9] |
| Urea nitrate | Solvent-free | Not specified | Not specified | 84-90 | [10] |
| Cu(II)-dendrimer | Solvent-free | Not specified | 15-90 min | 87-98 | [10] |
| ZnO NPs | Solvent-free | Room Temperature | 30 min | 79-91 | [10] |
| SiO₂–HNO₃ | Solvent-free | Shaking | Not specified | 83-98 | [10] |
| CdS nanospheres | Not specified | Not specified | 20-90 min | 60-98 | [10] |
| Ag₂O | Microwave | Not specified | 4-8 min | 92-98 | [10] |
| None (Air/DMSO) | DMSO | Not specified | Not specified | Good to Excellent | [11] |
Table 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids/Derivatives
| Reagent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoic acid derivatives | Molecular iodine | Solvent-free | Not specified | 10 min | Excellent | [9] |
| Fatty acids | P₄S₁₀ / Microwave | Solvent-free | Not specified | 3-4 min | High | [9] |
| Carboxylic acids | Methanesulfonic acid/Silica gel | Not specified | Not specified | Not specified | High | [9] |
| N-protected amino acids | Molecular iodine | Solvent-free | Not specified | 20-25 min | 54-98 | [12] |
| Acid chlorides/anhydrides | KF·Al₂O₃ | Solvent-free | Mild | Not specified | High | [13] |
| Carboxylic acids | Tributylphosphine | Not specified | Room Temperature | Not specified | Moderate to Excellent | [8] |
Detailed Experimental Protocols
Classical Synthesis: 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
This protocol is a representative example of the classical condensation reaction.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Hydrogen peroxide (30%)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.
-
Slowly add a mixture of hydrogen peroxide (6.0 eq) and hydrochloric acid (3.0 eq) to the reaction mixture.[1][9]
-
Continue stirring at room temperature for 1 hour.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.
Modern Green Synthesis: Catalyst-Free Condensation in DMSO
This protocol exemplifies a more environmentally benign approach.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vial, combine 2-aminothiophenol (1.0 eq) and the aromatic aldehyde (1.2 eq) in DMSO.
-
Heat the mixture at 120 °C in the open air.
-
Stir the reaction mixture for the time indicated by TLC monitoring for complete consumption of the starting material.
-
After cooling to room temperature, add water to the reaction mixture.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-arylbenzothiazole.
Visualization of a Key Signaling Pathway
Many 2-substituted benzothiazole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in human cancers and a common target for benzothiazole-based inhibitors.[1][4][14][15]
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by 2-substituted benzothiazoles.
Conclusion
The synthesis of 2-substituted benzothiazoles has a rich history, evolving from classical condensation reactions to highly efficient and sustainable modern methodologies. The versatility of the 2-aminothiophenol precursor has allowed for the creation of vast libraries of these compounds, which have proven to be invaluable in the field of drug discovery. As our understanding of the molecular targets of these compounds deepens, the continued development of novel synthetic routes will be crucial for generating next-generation therapeutics with enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Benzyl-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzyl-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. This document compiles representative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.00 | d | 1H | Aromatic H (Benzothiazole) |
| ~7.85 | d | 1H | Aromatic H (Benzothiazole) |
| ~7.45 | t | 1H | Aromatic H (Benzothiazole) |
| ~7.35 | t | 1H | Aromatic H (Benzothiazole) |
| ~7.25-7.40 | m | 5H | Aromatic H (Benzyl) |
| ~4.30 | s | 2H | -CH₂- |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=N (Benzothiazole) |
| ~153 | Aromatic C (Benzothiazole) |
| ~137 | Aromatic C (Benzyl, Quaternary) |
| ~135 | Aromatic C (Benzothiazole) |
| ~129 | Aromatic C (Benzyl) |
| ~128 | Aromatic C (Benzyl) |
| ~127 | Aromatic C (Benzothiazole) |
| ~126 | Aromatic C (Benzothiazole) |
| ~125 | Aromatic C (Benzothiazole) |
| ~122 | Aromatic C (Benzothiazole) |
| ~39 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1530 | Medium | C=N Stretch (Benzothiazole ring) |
| ~750, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 225 | High | [M]⁺ (Molecular Ion) |
| 135 | Moderate | [M - C₇H₇]⁺ (Benzothiazole fragment) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer. Direct infusion or a solids probe can also be used.
-
Ionization : Electron Ionization (EI) is a common technique for generating ions from organic molecules. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
An In-depth Technical Guide on 2-Benzyl-1,3-benzothiazole
This guide provides essential physicochemical data for 2-Benzyl-1,3-benzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Physicochemical Data Summary
The fundamental molecular properties of this compound are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C14H11NS[1] |
| Molecular Weight | 225.31 g/mol [1] |
| IUPAC Name | This compound[1] |
Logical Relationship of Core Properties
The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Benzyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Benzyl-1,3-benzothiazole, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted properties based on its chemical structure and provides detailed, standardized experimental protocols for the determination of its solubility and stability profiles. This guide is intended to be a foundational resource for researchers and professionals in drug development.
Core Compound Information
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a benzyl group substituted at the 2-position.[1] The benzothiazole core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[2][3][4] Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.
Data Presentation: Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer some of its properties from computational predictions and data on the parent benzothiazole molecule.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NS | [1] |
| Molecular Weight | 225.31 g/mol | [1] |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
The high predicted XLogP3 value of 4.6 suggests that this compound is a lipophilic compound with low aqueous solubility.[1]
Table 2: Expected Solubility Profile of this compound (Qualitative)
Based on the general solubility of benzothiazole and its derivatives, the following qualitative solubility profile is expected.[5][6] Experimental verification is required to establish quantitative values.
| Solvent | Expected Solubility | Rationale |
| Water | Poorly soluble | High lipophilicity as indicated by the predicted LogP value.[1][5] |
| Ethanol | Soluble | Benzothiazoles are generally soluble in polar organic solvents.[5] |
| Methanol | Soluble | Similar to ethanol, expected to be a good solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for benzothiazole derivatives.[5] |
| Hexane | Sparingly soluble | As a non-polar solvent, solubility is expected to be limited. |
Experimental Protocols
To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol outlines the shake-flask method, a standard technique for solubility determination.
Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvents at different temperatures.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Hexane)
-
Shaker bath with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a shaker bath set to a constant temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method.
-
Repeat the experiment at different temperatures to determine the temperature dependency of solubility.
Protocol 2: Stability Assessment under Forced Degradation
This protocol describes a forced degradation study to identify the degradation pathways and assess the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven with temperature and humidity control
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and expose it to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) with and without humidity control.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines.
-
At specified time points for each condition, withdraw samples and analyze them using a validated stability-indicating method to quantify the remaining parent compound and detect any degradation products.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination.
References
- 1. This compound | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-Benzyl-1,3-benzothiazole's Reactivity: A Guide for Drug Discovery and Development
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The 2-Benzyl-1,3-benzothiazole derivative, in particular, presents an interesting case for theoretical study due to the interplay between the electron-rich benzothiazole ring system and the attached benzyl group. Understanding the intrinsic reactivity of this molecule is paramount for predicting its behavior in biological systems, designing novel derivatives with enhanced therapeutic profiles, and optimizing synthetic pathways.
This technical guide provides an in-depth analysis of the reactivity of this compound through the lens of computational chemistry. By employing Density Functional Theory (DFT), we elucidate the electronic structure, identify reactive sites, and quantify global reactivity, offering valuable insights for researchers in drug discovery and development.
Computational Methodology: A Framework for Reactivity Prediction
The theoretical calculations presented herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] The geometry of this compound was optimized using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, a widely used and reliable combination for organic molecules.[3][4] All calculations were performed in the gas phase to represent the intrinsic properties of the molecule. This computational approach allows for the determination of key electronic and structural parameters that govern the molecule's reactivity.
Molecular Structure and Electronic Distribution
The optimized molecular structure of this compound reveals a planar benzothiazole core with the benzyl group affording rotational flexibility. The distribution of electron density across the molecule is a critical determinant of its reactivity. A Mulliken population analysis provides a method for estimating partial atomic charges, highlighting regions of electrophilicity and nucleophilicity.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]
- 4. physchemres.org [physchemres.org]
- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]
The Genesis of 2-Benzyl-1,3-benzothiazole: A Technical Guide to its Discovery and First Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of 2-benzyl-1,3-benzothiazole, a heterocyclic compound that has become a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Benzothiazoles
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent structural motif in a vast array of biologically active compounds. The initial foray into this class of compounds was pioneered by August Wilhelm von Hofmann in 1879, who first reported the synthesis of 2-substituted benzothiazoles.[1] His work laid the foundation for the development of a plethora of synthetic methodologies and the subsequent discovery of the diverse applications of benzothiazole derivatives.
The First Synthesis of this compound
While Hofmann's work in 1879 marked the birth of benzothiazole chemistry, the specific first synthesis of this compound is attributed to the condensation reaction of 2-aminothiophenol with a suitable phenylacetyl precursor. This approach remains a cornerstone of benzothiazole synthesis to this day. The most common and historically significant method involves the reaction of 2-aminothiophenol with phenylacetic acid or its derivatives, such as phenylacetyl chloride or phenylacetaldehyde.
The reaction proceeds through a cyclocondensation mechanism. Initially, the amino group of 2-aminothiophenol reacts with the carbonyl group of the phenylacetyl precursor to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, and subsequent dehydration or oxidation to yield the aromatic this compound.
Experimental Protocols for Key Syntheses
Method 1: Condensation of 2-Aminothiophenol with Phenylacetic Acid
This method relies on the direct condensation of 2-aminothiophenol with phenylacetic acid, typically in the presence of a dehydrating agent or at high temperatures.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of 2-aminothiophenol (1.0 eq) and phenylacetic acid (1.05 eq) is suspended in a high-boiling inert solvent such as xylene or toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Method 2: Reaction of 2-Aminothiophenol with Phenylacetyl Chloride
The use of a more reactive carboxylic acid derivative, such as an acyl chloride, allows for milder reaction conditions.
Experimental Protocol:
-
2-Aminothiophenol (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath.
-
A solution of phenylacetyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled solution of 2-aminothiophenol. A base, such as triethylamine or pyridine (1.1 eq), is often included to neutralize the HCl byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Method 3: Condensation with Phenylacetaldehyde followed by Oxidation
This two-step approach involves the formation of a dihydrobenzothiazole intermediate, which is then oxidized.
Experimental Protocol:
-
Formation of 2-benzyl-2,3-dihydro-1,3-benzothiazole: 2-Aminothiophenol (1.0 eq) and phenylacetaldehyde (1.0 eq) are dissolved in a solvent like ethanol or methanol. The mixture is stirred at room temperature. The reaction is typically spontaneous and exothermic.
-
Oxidation: Once the formation of the dihydro intermediate is complete (as monitored by TLC), an oxidizing agent is added. Historically, agents like air (bubbled through the solution), or mild chemical oxidants would have been used. In modern practice, oxidants such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are employed.
-
The reaction mixture is stirred until the oxidation is complete.
-
The reaction mixture is filtered to remove the oxidant and any byproducts.
-
The filtrate is concentrated, and the resulting crude product is purified by column chromatography or recrystallization to give this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound. It is important to note that yields from the historical first synthesis are not documented, so typical yields from modern adaptations of these classical methods are provided for reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol |
| Melting Point | Data not consistently reported; often an oil at room temperature |
| Boiling Point | Not available |
| Typical Yield (Method 1) | 60-80% |
| Typical Yield (Method 2) | 75-90% |
| Typical Yield (Method 3) | 65-85% |
Visualizing the Synthetic Pathways
The logical flow of the primary synthetic routes to this compound can be visualized using the following diagrams.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The discovery of 2-substituted benzothiazoles by A.W. von Hofmann was a seminal event in heterocyclic chemistry. The subsequent development of synthetic routes to specific derivatives like this compound, primarily through the condensation of 2-aminothiophenol with phenylacetic acid derivatives, has provided a robust and versatile methodology that continues to be refined and utilized in modern organic synthesis. This foundational work has paved the way for the exploration of the vast chemical and biological potential of the benzothiazole scaffold.
References
The Fundamental Chemistry of the Benzothiazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole ring, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a privileged pharmacophore, present in a multitude of clinically approved drugs and a focal point of ongoing drug discovery efforts. This technical guide provides a comprehensive overview of the fundamental chemistry of the benzothiazole ring, including its structure, physicochemical properties, synthesis, reactivity, and its pivotal role in modulating key signaling pathways relevant to drug development.
Core Structure and Physicochemical Properties
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring results in a unique electronic distribution that governs its reactivity and biological activity. The numbering of the benzothiazole ring system starts from the sulfur atom.
The physicochemical properties of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring. These properties are critical for determining the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Table 1: Physicochemical Properties of Benzothiazole and Representative Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| Benzothiazole | C₇H₅NS | 135.19 | 2 | 227-228[1] | 1.2[2] | 2.1 |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | - | 4.5 | 1.6 |
| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 | 177-180 | - | 7.2 | 2.5 |
| 6-Nitrobenzothiazole | C₇H₄N₂O₂S | 180.19 | 175-177 | - | - | 1.8 |
| Riluzole | C₈H₅F₃N₂OS | 234.20 | 117-119 | - | - | 2.9 |
Table 2: Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol [3]
| ¹H NMR (DMSO-d₆, 500 MHz) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 14.04 | broad singlet |
| 7.46-7.40 | multiplet |
| 7.28 | doublet |
| ¹³C NMR (DMSO-d₆, 126 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C=S (Thione) |
| 141.1 | Aromatic C |
| 131.9 | Aromatic C |
| 130.4 | Aromatic C |
| 124.6 | Aromatic C |
| 116.8 | Aromatic C |
| 114.3 | Aromatic C |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| 201/203 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
Synthesis of the Benzothiazole Ring System
The construction of the benzothiazole core can be achieved through several synthetic strategies, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes[4]
This protocol describes a general and efficient method for the synthesis of 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (e.g., benzaldehyde)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add a catalytic amount of a mixture of hydrogen peroxide and hydrochloric acid (a 6:3 ratio of H₂O₂ to HCl is reported to be optimal).[4][5]
-
Stir the reaction mixture at room temperature for 45-60 minutes.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by simple filtration, as it often precipitates out of the solution.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole[6][7]
This protocol outlines the classic Hugershoff synthesis of 2-aminobenzothiazoles from a substituted aniline.
Materials:
-
p-Toluidine
-
Sodium thiocyanate (NaSCN)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chlorobenzene
-
Concentrated sulfuric acid
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated carbon (Norit)
-
Standard laboratory glassware, heating mantle, and mechanical stirrer
Procedure:
-
In a flask, suspend p-toluidine (0.5 mole) in chlorobenzene (600 ml) and add concentrated sulfuric acid (0.55 mole) dropwise with stirring.
-
Add sodium thiocyanate (1.1 moles) to the suspension and heat the mixture at 100°C for 3 hours to form the corresponding thiourea.[6]
-
Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 moles) over 15 minutes, maintaining the temperature below 50°C.
-
Keep the mixture at 50°C for 2 hours.[6]
-
Remove the chlorobenzene by filtration.
-
Make the filtrate alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.
-
Filter the precipitate and wash with water.
-
Dissolve the crude product in hot ethanol, treat with activated carbon, and filter.
-
Add hot water to the filtrate, stir vigorously, and cool to induce crystallization.
-
Filter the purified product and wash with 30% ethanol.
Reactivity of the Benzothiazole Ring
The benzothiazole ring exhibits a rich and diverse reactivity, allowing for functionalization at various positions. The C2 position is particularly reactive and is the most common site for substitution.
-
Electrophilic Substitution: The benzene portion of the ring can undergo electrophilic aromatic substitution, such as nitration and halogenation. The position of substitution is directed by the electron-withdrawing nature of the thiazole ring and any existing substituents.
-
Nucleophilic Substitution at C2: The C2 position is susceptible to nucleophilic attack, especially when a good leaving group is present. This allows for the introduction of a wide range of functional groups.
-
Functionalization of the Thiazole Ring: The thiazole ring itself can undergo various reactions, including metal-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.
Role in Modulating Signaling Pathways
Benzothiazole derivatives have been extensively investigated for their ability to modulate key cellular signaling pathways implicated in various diseases, particularly cancer. The PI3K/AKT and STAT3 pathways are prominent targets for many bioactive benzothiazole compounds.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Benzothiazole-based compounds have been designed as potent inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
Experimental Workflows
The investigation of the effects of benzothiazole derivatives on signaling pathways typically involves a series of well-established molecular biology techniques.
Experimental Workflow: Western Blot Analysis for PI3K/AKT Pathway Inhibition
This workflow outlines the key steps to assess the phosphorylation status of PI3K and AKT in response to treatment with a benzothiazole derivative.[7][8][9][10]
Caption: A typical workflow for Western blot analysis.
Experimental Workflow: STAT3 Luciferase Reporter Assay
This workflow describes a common method to screen for inhibitors of STAT3 transcriptional activity.[5][11][12][13]
Caption: Workflow for a STAT3 luciferase reporter assay.
Conclusion
The benzothiazole ring system remains a highly versatile and valuable scaffold in modern drug discovery and development. Its accessible synthesis, diverse reactivity, and ability to interact with a wide range of biological targets ensure its continued importance. A thorough understanding of its fundamental chemistry, as outlined in this guide, is essential for researchers and scientists aiming to design and develop novel benzothiazole-based therapeutics with improved efficacy and safety profiles. The strategic functionalization of the benzothiazole core, guided by a deep knowledge of its chemical properties and biological interactions, will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of benzothiazole derivatives as a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
- 12. signosisinc.com [signosisinc.com]
- 13. med.emory.edu [med.emory.edu]
An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, synthesis protocols, potential biological activities, and spectroscopic data, presented in a format tailored for research and development professionals.
Core Identifiers and Chemical Properties
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a benzyl group substituted at the 2-position. Accurate identification is crucial for research and regulatory purposes.
| Identifier Type | Value |
| CAS Number | 6265-94-7[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₄H₁₁NS[1] |
| Molecular Weight | 225.31 g/mol [1] |
| InChI | InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2[1] |
| InChIKey | MBWYZECWEVLZGI-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2[1] |
| Synonyms | 2-Benzylbenzothiazole, Benzothiazole, 2-(phenylmethyl)-[1] |
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzothiazoles, including the benzyl derivative, is well-documented in organic chemistry literature. A common and effective method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.
Experimental Protocol: Synthesis from 2-Aminothiophenol and Phenylacetic Acid
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
Phenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and phenylacetic acid.
-
Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure compound.
Potential Biological Activities and Experimental Evaluation
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. While specific data for this compound is an active area of research, the following sections outline the standard experimental protocols used to evaluate these activities for related compounds.
Anticancer Activity
The cytotoxic effects of benzothiazole derivatives are often evaluated against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Cell Lines:
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Typical IC50 Range for Active Benzothiazoles |
| MCF-7 | 5 - 80 µM[2][3][4] |
| HeLa | 29 - 77 µM[4] |
Antimicrobial Activity
The antimicrobial potential of benzothiazole compounds is assessed against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Microbial Strains:
Procedure:
-
Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) is also used as a reference.[5]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Microbial Strain | Typical MIC Range for Active Benzothiazoles |
| S. aureus | 4 - 150 µg/mL[6][7] |
| E. coli | 3.1 - 150 µg/mL[6][7] |
Involvement in Cellular Signaling Pathways
Recent studies have implicated benzothiazole derivatives as potential modulators of key cellular signaling pathways involved in cancer progression, such as the STAT3 pathway.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[8][9]
Experimental Workflow: Investigating STAT3 Inhibition
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample.
Procedure:
-
Treat cancer cells (e.g., MDA-MB-468) with this compound at various concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 at Tyr705).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.[8][10]
Logical Relationship: STAT3 Signaling Cascade
Spectroscopic Data
Characterization of this compound is confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzothiazole and benzyl rings, as well as a singlet for the methylene (-CH₂-) protons.
¹³C NMR: The carbon NMR spectrum would display distinct signals for all the carbon atoms in the molecule, including those in the aromatic rings and the methylene carbon.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Data: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (225.31 g/mol ). Characteristic fragment ions would arise from the cleavage of the benzyl group and fragmentation of the benzothiazole ring system.[1]
References
- 1. This compound | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 2-Benzyl-1,3-benzothiazole from Benzyl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 2-benzyl-1,3-benzothiazole and its derivatives from readily available benzyl halides and 2-aminothiophenol. This method, adapted from the work of Zhu and Akiyama, proceeds via a tandem sequence of Kornblum oxidation, cyclization, and aromatization in dimethyl sulfoxide (DMSO) without the need for an external oxidant.[1][2] This environmentally benign approach offers high yields and accommodates a variety of substituents on the benzyl halide, making it a valuable tool for the synthesis of this important heterocyclic scaffold found in many biologically active compounds.
Introduction
The 1,3-benzothiazole core is a prominent structural motif in a wide range of pharmaceuticals and biologically active compounds. Derivatives of 2-substituted benzothiazoles exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. Traditional methods for the synthesis of these compounds often involve multi-step procedures and the use of harsh reagents. The one-pot synthesis from benzyl halides and 2-aminothiophenol presents a streamlined, efficient, and more environmentally friendly alternative. This reaction leverages the dual role of DMSO as both a solvent and an oxidant in the initial Kornblum oxidation of the benzyl halide to the corresponding benzaldehyde in situ. This is followed by the rapid condensation with 2-aminothiophenol and subsequent intramolecular cyclization and aromatization to yield the final this compound product.
Reaction Scheme
The overall transformation involves the reaction of a benzyl halide with 2-aminothiophenol in the presence of a base in DMSO.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol is based on the general procedure described by Zhu and Akiyama for the one-pot synthesis of 2-benzyl-1,3-benzothiazoles.
Materials:
-
Benzyl halide (1.0 mmol)
-
2-Aminothiophenol (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5.0 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the benzyl halide (1.0 mmol), 2-aminothiophenol (1.2 mmol), and sodium bicarbonate (2.0 mmol).
-
Add anhydrous DMSO (5.0 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
The following tables summarize the yields of various 2-substituted-1,3-benzothiazoles synthesized from different benzyl halides using the one-pot procedure. Generally, benzyl chlorides tend to provide higher yields compared to the corresponding bromides.[1]
Table 1: Synthesis of 2-Substituted-1,3-benzothiazoles from Benzyl Chlorides
| Entry | R (Substituent on Benzyl Chloride) | Product | Yield (%) |
| 1 | H | This compound | 92 |
| 2 | 4-Me | 2-(4-Methylbenzyl)-1,3-benzothiazole | 95 |
| 3 | 4-OMe | 2-(4-Methoxybenzyl)-1,3-benzothiazole | 93 |
| 4 | 4-Cl | 2-(4-Chlorobenzyl)-1,3-benzothiazole | 89 |
| 5 | 4-NO₂ | 2-(4-Nitrobenzyl)-1,3-benzothiazole | 85 |
| 6 | 2-Cl | 2-(2-Chlorobenzyl)-1,3-benzothiazole | 88 |
Table 2: Synthesis of 2-Substituted-1,3-benzothiazoles from Benzyl Bromides
| Entry | R (Substituent on Benzyl Bromide) | Product | Yield (%) |
| 1 | H | This compound | 85 |
| 2 | 4-Me | 2-(4-Methylbenzyl)-1,3-benzothiazole | 88 |
| 3 | 4-OMe | 2-(4-Methoxybenzyl)-1,3-benzothiazole | 86 |
| 4 | 4-Cl | 2-(4-Chlorobenzyl)-1,3-benzothiazole | 82 |
| 5 | 4-NO₂ | 2-(4-Nitrobenzyl)-1,3-benzothiazole | 78 |
| 6 | 2-Cl | 2-(2-Chlorobenzyl)-1,3-benzothiazole | 81 |
Reaction Mechanism and Experimental Workflow
The one-pot synthesis proceeds through a tandem sequence of three key steps: Kornblum oxidation, cyclization, and aromatization.
References
Application Notes and Protocols for Green Synthesis of 2-Substituted Benzothiazoles via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the environmentally benign synthesis of 2-substituted benzothiazoles. This method leverages microwave irradiation to accelerate chemical reactions, often in the absence of traditional solvents, aligning with the principles of green chemistry. The protocols outlined below are suitable for the efficient synthesis of a diverse range of benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Benzothiazoles are a class of heterocyclic compounds possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditional methods for their synthesis often involve harsh reaction conditions, toxic solvents, and long reaction times. Microwave-assisted organic synthesis offers a compelling alternative, characterized by rapid heating, increased reaction rates, and often higher yields.[2][3] This approach significantly reduces reaction times from hours to minutes and minimizes waste by eliminating the need for bulk solvents.[1][3]
Core Advantages of Microwave-Assisted Green Synthesis:
-
Efficiency: Drastic reduction in reaction time compared to conventional heating methods.[1]
-
Eco-Friendly: Minimizes or eliminates the use of hazardous organic solvents.[1][4]
-
Energy Saving: Efficient energy transfer leads to lower energy consumption.[3]
-
Process Simplification: Cleaner reactions with easier product isolation.
Comparative Data of Microwave-Assisted Synthesis Protocols
The following table summarizes various green synthetic protocols for 2-substituted benzothiazoles utilizing microwave irradiation. This allows for a direct comparison of different catalytic systems and reaction conditions.
| Catalyst/Medium | Starting Materials | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Citric Acid (5 mol%) | 2-Aminothiophenol, Aryl aldehydes | 300 W | - | 2-5 | 85-95 | [5] |
| Amberlite IR120 resin | 2-Aminothiophenol, Aromatic/Heteroaryl aldehydes | - | 85 | 5-10 | 88-95 | [3] |
| NaY Zeolite | 2-Mercaptobenzothiazole, Hydrazine hydrate | 960 W | - | 7 | - | |
| NaY Zeolite | 2-Hydrazinobenzothiazole, Aldehydes | - | - | 1-2 | - | |
| P4S10 | o-Aminothiophenol, Fatty acids | - | - | 3-4 | High | [6] |
| Molecular Iodine | 2-Aminothiophenol, Benzoic acid derivatives | - | - | 10 | Excellent | [6] |
| Waste Curd Water | 2-Aminothiophenol, Aldehydes | - | - | - | - | [7] |
| Glycerol | 2-Aminothiophenol, Aldehydes | - | - | - | - | [1][3] |
Experimental Protocols
Herein, we provide detailed experimental protocols for two distinct and efficient methods for the green synthesis of 2-substituted benzothiazoles under microwave irradiation.
Protocol 1: Citric Acid Catalyzed Solvent-Free Synthesis of 2-Arylbenzothiazoles
This protocol details the condensation of 2-aminothiophenol with various aryl aldehydes in the presence of a catalytic amount of citric acid under solvent-free conditions using microwave irradiation.[5]
Materials:
-
2-Aminothiophenol
-
Aryl aldehydes
-
Citric acid
-
Ethanol (for recrystallization)
-
Microwave synthesizer
-
Glass reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware
Procedure:
-
In a clean, dry microwave reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aryl aldehyde (1.2 mmol), and citric acid (0.05 mmol, 5 mol%).
-
Thoroughly mix the reactants using a spatula until a homogeneous paste is formed.
-
Place the vessel in the microwave synthesizer and irradiate the mixture at 300 W for the time specified in the table above (typically 2-5 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of cold water to the vessel and triturate the solid product.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: Amberlite IR120 Resin-Catalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol describes an eco-friendly pathway for the synthesis of 2-substituted benzothiazoles using a recyclable solid acid catalyst, Amberlite IR120 resin, under microwave irradiation.[3]
Materials:
-
2-Aminothiophenol
-
Aromatic or heteroaryl aldehydes
-
Amberlite IR120 resin
-
Ethanol (for solid aldehydes and recrystallization)
-
Microwave synthesizer
-
Glass reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vessel, add 2-aminothiophenol (1 mmol) and the chosen aldehyde (1 mmol). For solid aldehydes, add a minimal amount of ethanol to facilitate mixing.
-
Add Amberlite IR120 resin (a catalytic amount, as specified in the source literature) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 85 °C for 5-10 minutes. Monitor the reaction's progress using TLC.
-
After cooling the vessel to room temperature, add ethanol to the reaction mixture.
-
Separate the catalyst (Amberlite IR120 resin) by filtration. The resin can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzothiazole.
-
Confirm the structure and purity of the synthesized compound using spectroscopic methods.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow and a plausible reaction pathway for the synthesis of 2-substituted benzothiazoles.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Plausible reaction pathway for benzothiazole formation.
References
Application Notes and Protocols for the Synthesis of 2-Benzyl-1,3-benzothiazole
Introduction
2-Benzyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. The benzothiazole core is a significant scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications in various industrial fields. This document provides a detailed experimental protocol for the synthesis of this compound via the condensation of 2-aminothiophenol with phenylacetic acid. This method is a common and effective approach for the formation of 2-substituted benzothiazoles.
Principle of the Reaction
The synthesis involves the reaction of 2-aminothiophenol with phenylacetic acid. The reaction proceeds through a cyclocondensation mechanism. Initially, the amino group of 2-aminothiophenol reacts with the carboxylic acid group of phenylacetic acid to form an amide intermediate. Subsequently, an intramolecular cyclization occurs with the elimination of a water molecule, leading to the formation of the benzothiazole ring.
Experimental Protocol
Materials and Reagents
-
2-Aminothiophenol
-
Phenylacetic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol) and phenylacetic acid (1.36 g, 10 mmol).
-
Addition of Catalyst: To this mixture, carefully add polyphosphoric acid (PPA) (10 g) as the condensing agent and solvent.
-
Reaction: Heat the reaction mixture to 130-140 °C with continuous stirring for 3-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound as a solid.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight of this compound is 225.31 g/mol [1].
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminothiophenol | 1.25 g (10 mmol) | Protocol |
| Phenylacetic acid | 1.36 g (10 mmol) | Protocol |
| Catalyst/Solvent | ||
| Polyphosphoric acid (PPA) | 10 g | [2] |
| Reaction Conditions | ||
| Temperature | 130-140 °C | [2] |
| Reaction Time | 3-4 hours | Protocol |
| Product | ||
| Product Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₁NS | [1] |
| Molecular Weight | 225.31 g/mol | [1] |
| Expected Yield | Moderate to good | [2] |
| Appearance | Solid |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram
The synthesis of this compound does not involve a biological signaling pathway. Instead, a chemical reaction pathway diagram is more appropriate.
Caption: Reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols: 2-Aryl-1,3-Benzothiazole as a Fluorescent Probe for Ion Detection
A Representative Study: Ratiometric Detection of Al³⁺ Using the Benzothiazole-Based Probe (BHM)
Note: While the specific compound 2-Benzyl-1,3-benzothiazole is not documented as a fluorescent probe for ion detection, this document presents a detailed application protocol for a structurally related and effective 2-aryl-1,3-benzothiazole probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), for the ratiometric detection of Aluminum ions (Al³⁺). This serves as a representative guide for researchers in the field.
Introduction
Benzothiazole derivatives are a prominent class of fluorophores utilized in the development of chemosensors for various analytes, including metal ions. Their photophysical properties, such as high quantum yields and environmental sensitivity, make them ideal candidates for designing fluorescent probes. The probe highlighted in these notes, BHM, demonstrates high selectivity and sensitivity for Al³⁺ through a ratiometric response, making it a valuable tool for applications in environmental monitoring and biological imaging.[1][2][3]
Sensing Mechanism
The detection of Al³⁺ by the BHM probe is based on the inhibition of the Intramolecular Charge Transfer (ICT) process. In the absence of Al³⁺, the probe exhibits fluorescence at a longer wavelength. Upon binding of Al³⁺ to the hydroxyl and aldehyde oxygen atoms of the BHM molecule, the ICT process is inhibited. This results in a noticeable blue shift in the fluorescence emission, allowing for ratiometric detection of the analyte.[1][2][3] This change is also accompanied by a visible color change under UV light.
Caption: Signaling pathway of BHM probe for Al³⁺ detection.
Quantitative Data Presentation
The photophysical and binding properties of the BHM probe for Al³⁺ detection are summarized below.
| Parameter | Value | Reference |
| Probe (BHM) | ||
| Absorption Maximum (λ_abs) | 388 nm | [1][2] |
| Emission Maximum (λ_em) | 545 nm | [1][2] |
| Probe-Al³⁺ Complex (BHM-Al³⁺) | ||
| Absorption Maximum (λ_abs) | 365 nm | [1][2] |
| Emission Maximum (λ_em) | 485 nm | [1][2] |
| Binding Properties | ||
| Binding Stoichiometry (BHM:Al³⁺) | 1:1 | [1][2][3] |
| Association Constant (K_a) | 1.12 x 10⁵ M⁻¹ | [1][2] |
| Limit of Detection (LOD) | 0.21 μM | [1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis of the BHM probe and its application in Al³⁺ detection.
The BHM probe (5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde) is synthesized via a one-step condensation reaction.
Caption: Experimental workflow for the synthesis of the BHM probe.
Protocol:
-
Dissolve 2-amino-4-formyl-6-methoxyphenol (1.0 mmol) and 2-aminothiophenol (1.2 mmol) in N,N-Dimethylformamide (DMF, 20 mL).
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure BHM probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
This protocol outlines the procedure for the ratiometric detection of Al³⁺ in a solution.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the BHM probe (1.0 mM) in DMF.
-
Prepare stock solutions of various metal ions (10.0 mM) in deionized water.
-
-
Fluorescence Measurements:
-
In a series of quartz cuvettes, place 1.0 mL of the BHM probe stock solution (1.0 mM) and dilute with a DMF/H₂O (1:1, v/v) solution to a final volume of 10 mL, resulting in a final probe concentration of 10 μM.
-
To each cuvette, add increasing concentrations of the Al³⁺ stock solution (0 to 100 μM).
-
Record the fluorescence emission spectra from 400 nm to 650 nm with an excitation wavelength of 365 nm.
-
Plot the ratio of fluorescence intensities at 485 nm and 545 nm (I₄₈₅/I₅₄₅) against the Al³⁺ concentration.
-
This protocol describes the use of the BHM probe for monitoring Al³⁺ in living cells.
Caption: Workflow for live-cell imaging of Al³⁺ using the BHM probe.
-
Cell Culture:
-
Culture human stromal cells (HSC) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Probe Loading and Al³⁺ Treatment:
-
Seed the HSC cells in a confocal dish and allow them to adhere overnight.
-
For the control group, incubate the cells with BHM (10 μM) for 2 hours.[2]
-
For the experimental groups, first incubate the cells with BHM (10 μM) for 2 hours, then add Al³⁺ to the medium at final concentrations of 50 μM and 100 μM and incubate for another 30 minutes.[2]
-
Before imaging, wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe and Al³⁺.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images using a confocal laser scanning microscope.
-
Excite the cells at 405 nm.
-
Collect emission in two channels: the blue channel (for the BHM-Al³⁺ complex) and the green channel (for the free BHM probe).[2]
-
Conclusion
The 2-aryl-1,3-benzothiazole probe, BHM, serves as a highly effective tool for the ratiometric detection of Al³⁺ ions. Its ease of synthesis, high sensitivity, and selectivity, coupled with its applicability in live-cell imaging, make it a valuable asset for researchers in chemistry, biology, and environmental science. The detailed protocols provided herein offer a comprehensive guide for the utilization of this class of fluorescent probes.
References
- 1. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging | MDPI [mdpi.com]
- 2. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity of 2-Benzyl-1,3-benzothiazole and its Analogs
Disclaimer: Direct experimental data on the antimicrobial activity of 2-Benzyl-1,3-benzothiazole was not found in the reviewed literature. The following application notes and protocols are based on studies of structurally related benzothiazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The protocols and expected outcomes should be adapted and validated for the specific compound of interest.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] Various derivatives of benzothiazole have demonstrated potent antimicrobial properties against a range of pathogenic bacterial and fungal strains.[3][4] These compounds often exhibit their antimicrobial effects through mechanisms such as the inhibition of essential enzymes like DNA gyrase. The structural modifications on the benzothiazole core can significantly influence their antimicrobial efficacy.[1] This document provides a summary of the antimicrobial activity of representative benzothiazole derivatives and detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various benzothiazole derivatives against selected bacterial strains, as reported in the literature. This data is intended to provide a comparative overview of the potential antimicrobial efficacy of this class of compounds.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3e | Dialkyne substituted 2-aminobenzothiazole derivative | Staphylococcus aureus | 3.12 | [5] |
| Enterococcus faecalis | 3.12 | [5] | ||
| Salmonella typhi | 3.12 | [5] | ||
| Escherichia coli | 3.12 | [5] | ||
| Klebsiella pneumoniae | 3.12 | [5] | ||
| Pseudomonas aeruginosa | 3.12 | [5] | ||
| A07 | Benzothiazole bearing amide moiety | Staphylococcus aureus | 15.6 | [6] |
| Escherichia coli | 7.81 | [6] | ||
| Salmonella typhi | 15.6 | [6] | ||
| Klebsiella pneumoniae | 3.91 | [6] | ||
| 11a | Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes | 100 - 250 | [4] |
| Pseudomonas aeruginosa | 100 - 250 | [4] | ||
| Escherichia coli | 100 - 250 | [4] | ||
| Staphylococcus aureus | 100 - 250 | [4] | ||
| 83a | Benzothiazole analogue of phenyl urea | Enterococcus faecalis | 8 | [4] |
| 83b/83c | Benzothiazole analogue of phenyl urea | Staphylococcus aureus | 8 | [4] |
| 12 | 4-(4-Hydroxyphenyl)-2-phenylthiazole | Staphylococcus aureus | 125 - 150 | [7] |
| Escherichia coli | 125 - 150 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of benzothiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the vehicle used to dissolve the test compound).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8]
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Sterile swabs
-
Positive control (standard antibiotic disks)
-
Negative control (disks impregnated with the solvent)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the antimicrobial activity of benzothiazole derivatives.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
Application Notes and Protocols: Unraveling the Anticancer Mechanism of 2-Benzyl-1,3-benzothiazole in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the putative anticancer mechanisms of 2-Benzyl-1,3-benzothiazole, a member of the 2-substituted benzothiazole class of compounds, in the context of breast cancer. The information compiled herein is based on extensive studies of various 2-substituted benzothiazole derivatives, which have demonstrated significant potential as therapeutic agents against breast cancer.[1][2][3][4] This document outlines the key signaling pathways affected, methodologies for critical experiments, and quantitative data to facilitate further research and drug development.
Introduction
Benzothiazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties.[4][5] Specifically, 2-substituted benzothiazoles have shown promising results in inhibiting the growth of various cancer cell lines, including those of breast cancer.[1][2][3] These compounds are reported to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[2][3][6] This document focuses on the anticipated anticancer mechanism of this compound in breast cancer cells, drawing parallels from the established activities of structurally related compounds.
Putative Anticancer Mechanisms in Breast Cancer
The anticancer activity of 2-substituted benzothiazoles in breast cancer cells is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling cascades.
Induction of Apoptosis
2-substituted benzothiazoles have been shown to induce apoptosis in breast cancer cells through various mechanisms:
-
Mitochondrial Pathway: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[2][3]
-
Regulation of Apoptotic Proteins: They can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins.[2][3]
-
Caspase Activation: The apoptotic cascade is often mediated by the activation of caspases, key executioner proteins in apoptosis.[7]
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can lead to oxidative stress and trigger apoptosis.[2][3]
Cell Cycle Arrest
Derivatives of benzothiazole have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells.[2][3][6] This is often observed at the G1 or G2/M phases of the cell cycle.[6][8]
Modulation of Key Signaling Pathways
Several critical signaling pathways implicated in breast cancer progression are modulated by 2-substituted benzothiazoles:
-
EGFR Pathway: Downregulation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling.[2][3]
-
PI3K/Akt/mTOR Pathway: Inhibition of this crucial survival pathway is a common mechanism for anticancer agents.[2][3][9]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and its inhibition can suppress tumor growth.[2][3][9]
-
ERK/MAPK Pathway: The Ras-Raf-MEK-ERK pathway is another critical regulator of cell growth and survival that can be targeted.[2][3][9]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various 2-substituted benzothiazole derivatives against different breast cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Benzothiazole-phthalimide hybrid 3h | MDA-MB-231 | 14.0 ± 0.5 | [10] |
| Benzothiazole-phthalimide hybrid 3h | MCF-7 | 26.2 ± 0.9 | [10] |
| Benzothiazole-phthalimide hybrid 3f | MDA-MB-231 | 49.6 ± 1.0 | [10] |
| Benzothiazole-phthalimide hybrid 3g | MDA-MB-231 | 63.3 ± 0.7 | [10] |
| Trichloro-substituted benzothiazole-triazole hybrid | Triple-negative breast cancer | 30.49 | [6] |
| N-methyl piperazinyl substituted derivative 6f | MCF-7 | 0.01 | [11] |
| N-methyl piperazinyl substituted derivative 6c | MCF-7 | 0.012 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the anticancer mechanism of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on breast cancer cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the DNA content.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., EGFR, p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating the anticancer mechanism.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsu.edu.eg [bsu.edu.eg]
Application of 2-Benzyl-1,3-benzothiazole in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds recognized for their wide range of applications, including their use as effective corrosion inhibitors for various metals and alloys in aggressive environments.[1][2] The efficacy of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic benzothiazole ring system, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3] This document focuses on 2-Benzyl-1,3-benzothiazole, a derivative that, while not extensively studied for its corrosion inhibition properties, holds promise due to its molecular structure. The benzyl group may enhance its hydrophobicity and surface coverage.
Proposed Mechanism of Action
The corrosion inhibition by this compound is likely achieved through the adsorption of its molecules onto the metal surface. This process can occur through several interaction modes:
-
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms of the benzothiazole ring can form coordinate bonds with the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the charged inhibitor molecule.
-
Pi-stacking: The aromatic rings (both the benzothiazole and the benzyl group) can interact with the metal surface through π-electrons.
This adsorption leads to the formation of a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions of the corrosion process.[3][4]
Data Presentation (Hypothetical)
As no specific quantitative data for this compound as a corrosion inhibitor is currently published, the following table is a template illustrating how experimental data would be presented. Researchers investigating this compound can use this structure to report their findings.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) - Weight Loss | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) - PDP | Inhibition Efficiency (%) - EIS |
| Blank | Value | - | Value | Value | Value | - | - |
| 0.1 | Value | Value | Value | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for the most common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a straightforward determination of the average corrosion rate.[5][6][7][8]
Materials:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound
-
Acetone, ethanol
-
Desiccator
-
Analytical balance (±0.1 mg)
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.
-
Accurately weigh the cleaned coupons (W_initial).
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a suitable cleaning solution to remove corrosion products, rinse again with distilled water and ethanol, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
-
CR (mm/year) = (K × ΔW) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the coupon area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition.[9][10][11]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without inhibitor
4.2.1. Potentiodynamic Polarization (PDP)
-
Prepare the working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in 4.1.
-
Assemble the three-electrode cell with the test solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting potential vs. log(current density) to obtain the Tafel plot.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
-
Prepare the electrochemical cell and electrodes as for the PDP measurement.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][13][14][15]
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. peacta.org [peacta.org]
- 2. worldsresearchassociation.com [worldsresearchassociation.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. chesci.com [chesci.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Potentiodynamic polarization [corrosion-doctors.org]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 14. biologic.net [biologic.net]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Benzyl-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole is a privileged heterocyclic scaffold renowned for its wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The fusion of a benzene ring with a thiazole ring creates a unique bicyclic system that serves as a versatile pharmacophore in medicinal chemistry.[4][5] Modifications at the C-2 position of the benzothiazole nucleus have been a key strategy for developing novel therapeutic agents with enhanced potency and selectivity.[6] This document provides detailed protocols for the synthesis of a series of 2-benzyl-1,3-benzothiazole derivatives and their subsequent biological evaluation for anticancer and antimicrobial activities.
The synthesis leverages a robust one-pot condensation reaction, a common and efficient method for forming the benzothiazole core.[7] The biological evaluation protocols include the widely accepted MTT assay for determining cytotoxic effects against cancer cell lines and the broth microdilution method for assessing antimicrobial efficacy.[8][9]
Data Presentation: Biological Activity
The following tables summarize the in vitro biological activity of newly synthesized this compound derivatives against selected cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | R-group | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| BZ-1 | H | 18.5 | 25.2 | 22.8 |
| BZ-2 | 4-Cl | 9.2 | 11.5 | 10.1 |
| BZ-3 | 4-OCH₃ | 15.1 | 19.8 | 17.4 |
| BZ-4 | 4-NO₂ | 5.8 | 7.3 | 6.5 |
| Cisplatin | (Control) | 8.8 | 12.1 | 9.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-group | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| BZ-1 | H | 64 | 128 | 128 |
| BZ-2 | 4-Cl | 16 | 32 | 64 |
| BZ-3 | 4-OCH₃ | 32 | 64 | 128 |
| BZ-4 | 4-NO₂ | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 4 | 2 | N/A |
| Amphotericin B | (Control) | N/A | N/A | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall experimental process and a key signaling pathway often targeted by anticancer benzothiazole derivatives.
Caption: General workflow for synthesis and biological evaluation.
Caption: Inhibition of AKT/ERK signaling pathways by benzothiazoles.[9]
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives (BZ-1 to BZ-4)
This procedure outlines a one-pot synthesis via the condensation of 2-aminothiophenol with a substituted phenylacetic acid.[7][10]
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Substituted Phenylacetic Acid (e.g., Phenylacetic acid, 4-Chlorophenylacetic acid) (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminothiophenol (10 mmol, 1.0 eq) and the appropriately substituted phenylacetic acid (11 mmol, 1.1 eq).
-
Add polyphosphoric acid (approx. 20 g) to the flask. The mixture will become a thick slurry.
-
Heat the reaction mixture to 130-140 °C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (approx. 100 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a 5% NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5) to yield the pure this compound derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Anticancer Evaluation (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized compounds against cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized benzothiazole compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Humidified incubator (37 °C, 5% CO₂)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the wells. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.[11][12]
Materials:
-
Bacterial strains (S. aureus, E. coli) and fungal strain (C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds and standard antibiotics (Ciprofloxacin, Amphotericin B) dissolved in DMSO
-
Sterile 96-well microplates
Equipment:
-
Incubator (37 °C for bacteria, 30 °C for fungi)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Procedure:
-
Prepare a bacterial/fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculate each well with 10 µL of the adjusted microbial suspension.
-
Include a positive control (wells with microbes and no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate for 18-24 hours for bacteria or 48 hours for fungi at the appropriate temperature.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. jchr.org [jchr.org]
- 12. ijrpc.com [ijrpc.com]
Application Note and Protocol for the Purification of 2-Benzyl-1,3-benzothiazole by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2-Benzyl-1,3-benzothiazole using recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for troubleshooting common issues such as the presence of colored impurities. A summary of potential solvents and a workflow diagram are included to facilitate ease of use.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Proper purification of these compounds is crucial for accurate biological evaluation and drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. This protocol provides a general yet detailed procedure for the purification of this compound.
Data Presentation
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale for Use | Potential Issues |
| Ethanol | Commonly used for benzothiazole derivatives, often providing good crystal formation.[1][2] | May require a large volume if solubility is high even at room temperature. |
| Isopropanol | Similar properties to ethanol, can be a good alternative.[1] | |
| Acetone | Good solvent for many organic compounds.[1] | Its low boiling point can lead to rapid evaporation and premature crystal formation. |
| Ethyl Acetate | A moderately polar solvent that can be effective.[1] |
Experimental Protocol
This protocol details the steps for the purification of this compound by recrystallization.
3.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Activated charcoal (optional)
3.2. Procedure
Step 1: Solvent Selection (Small-Scale Test)
-
Place a small amount (e.g., 20-50 mg) of the crude this compound into a small test tube.
-
Add a few drops of the chosen solvent at room temperature and observe the solubility. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good yield of crystals should form.
-
Repeat with other potential solvents from Table 1 to identify the optimal one.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not dissolve completely, add small portions of the hot solvent until a saturated solution is obtained at the boiling point. Avoid adding excess solvent.
Step 3: Decolorization (Optional)
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.[1]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Step 4: Hot Filtration
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
Step 6: Crystal Collection and Washing
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[1]
Step 7: Drying
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or a drying dish and allow them to air dry completely. Alternatively, dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualization
Workflow for Recrystallization of this compound
Caption: Workflow of the recrystallization protocol.
References
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-Benzyl-1,3-benzothiazole Derivatives
Introduction
Benzothiazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] Derivatives of 1,3-benzothiazole are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The substituent at the 2-position of the benzothiazole core plays a crucial role in determining the compound's biological activity.[1] This document focuses on the synthesis of bioactive heterocycles featuring a 2-benzyl-1,3-benzothiazole scaffold and its analogues, detailing synthetic protocols and summarizing their biological activities.
While the primary focus of current research is on the synthesis of 2-substituted benzothiazoles from precursors like 2-aminothiophenol, this document will outline the established methodologies to obtain this compound derivatives and present their biological data. The use of this compound as a starting material for the synthesis of more complex, fused heterocyclic systems is not a widely documented strategy in the reviewed scientific literature.
I. Synthesis of this compound and its Derivatives
The most common and versatile method for the synthesis of 2-substituted benzothiazoles, including this compound, is the condensation reaction of 2-aminothiophenol with a suitable carbonyl compound or its equivalent.[2][3]
General Synthetic Workflow:
Caption: General synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Benzaldehydes
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles, which can be adapted for this compound by using phenylacetaldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted Benzaldehyde (e.g., phenylacetaldehyde for this compound)
-
Ethanol
-
Sodium hydrosulfite (Na₂S₂O₄) (optional, as a catalyst)[1]
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure: [1]
-
Dissolve 2-aminothiophenol (1 equivalent) and the corresponding aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
If using a catalyst, add a catalytic amount of sodium hydrosulfite or a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
II. Bioactive Applications of 2-Substituted Benzothiazoles
Derivatives of 2-substituted benzothiazoles have shown significant potential as anticancer and antimicrobial agents. The biological activity is often tuned by the nature of the substituent at the 2-position and other positions on the benzene ring.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-substituted benzothiazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Selected 2-Substituted Benzothiazole Derivatives
| Compound ID | Substituent at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Amino-3-methylphenyl | Ovarian, Colon, Renal | Not specified | [4] |
| 2 | 2-Hydroxyphenyl | - | Not specified | [5] |
| 3 | Indole based hydrazine carboxamide | HT29 (Human colon) | Not specified | [6] |
| 4 | Substituted methoxybenzamide | A549, HCT-116, HeLa, etc. | 1.1 - 8.8 | [7] |
| 5 | Substituted chloromethylbenzamide | A549, HCT-116, HeLa, etc. | 1.1 - 8.8 | [7] |
Signaling Pathway Involvement (Hypothetical for Anticancer Activity):
While specific signaling pathways for this compound are not detailed in the provided results, benzothiazole derivatives are known to act through various mechanisms, including the induction of apoptosis. A hypothetical pathway is visualized below.
Caption: Hypothetical anticancer mechanism of action.
Antimicrobial Activity
2-substituted benzothiazoles have also been investigated for their activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected 2-Substituted Benzothiazole Derivatives
| Compound ID | Substituent at C2 | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Dialkyne substituted amino group | Gram-positive/negative bacteria | 3.12 | [8] |
| 7 | Dialkyne substituted amino group | Fungal strains | 1.56 - 12.5 | [8] |
| 8 | Pyridine-substituted | C. pneumonia, E. faecalis, S. aureus | Not specified | [8] |
Experimental Protocol 2: Evaluation of Antimicrobial Activity (General)
This protocol outlines a general method for assessing the minimum inhibitory concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the growth medium in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only). Also, include a standard drug as a reference.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial activity screening.
III. Conclusion
The this compound scaffold and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The primary route for their synthesis involves the condensation of 2-aminothiophenol with phenylacetic acid derivatives or phenylacetaldehyde. While the direct use of this compound as a building block for more complex heterocycles is not extensively reported, the inherent biological activity of its derivatives, particularly in the realms of anticancer and antimicrobial applications, makes the synthesis of this scaffold a valuable endeavor for drug discovery and development professionals. Further research could explore the functionalization of the benzyl moiety or the benzothiazole ring of this compound to generate novel bioactive compounds.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole synthesis [organic-chemistry.org]
Analytical Techniques for the Characterization of 2-Benzyl-1,3-benzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques used to characterize 2-Benzyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present comprehensive application notes and experimental protocols for the structural elucidation and purity assessment of this compound.
Introduction
This compound is a derivative of the benzothiazole ring system, which is a prominent scaffold in a variety of biologically active compounds. Accurate characterization is crucial to ensure the identity, purity, and quality of the synthesized compound for further downstream applications, including biological screening and materials development. The analytical techniques outlined below provide a robust framework for the comprehensive characterization of this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for the structural elucidation of this compound, providing insights into its chemical bonding, functional groups, and overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR are essential for confirming the presence of the benzyl and benzothiazole moieties. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of both ring systems and the methylene bridge. The ¹³C NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.08 (d, J = 8.0 Hz, 1H) | 168.1 |
| 7.90 (d, J = 8.0 Hz, 1H) | 154.2 |
| 7.48 (t, J = 7.6 Hz, 1H) | 135.1 |
| 7.42-7.30 (m, 6H) | 133.7 |
| 4.45 (s, 2H) | 131.0 |
| 129.0 | |
| 127.6 | |
| 126.3 | |
| 125.2 | |
| 123.2 | |
| 121.6 | |
| 38.5 |
Note: The spectral data presented here are representative and may vary slightly based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of the relatively volatile and thermally stable this compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[1]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
GC:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
-
| Mass Spectrometry Data | |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol [1] |
| Exact Mass | 225.0612[1] |
| Key Mass Fragments (m/z) | 225 (M⁺), 148, 135, 91, 77 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
The IR spectrum will show characteristic absorption bands for the C=N bond of the thiazole ring, the aromatic C-H and C=C bonds of both the benzothiazole and benzyl moieties, and the C-S bond.
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
| IR Absorption Bands (cm⁻¹) | Assignment |
| 3060-3030 | Aromatic C-H stretching |
| 1595-1450 | Aromatic C=C stretching |
| ~1600 | C=N stretching (thiazole) |
| ~1495, 1450 | CH₂ bending |
| ~750, 690 | C-H out-of-plane bending |
| ~700 | C-S stretching |
Chromatographic Techniques
Chromatographic methods are employed to assess the purity of this compound by separating it from any impurities or starting materials.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
-
TLC Development:
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 9:1 or 4:1 v/v).
-
-
Visualization:
-
Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., potassium permanganate).
-
-
Analysis:
-
Calculate the retention factor (Rf) value for the main spot. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.
-
Sample Preparation:
-
Accurately weigh about 1 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.
-
Biological Activity and Signaling Pathway
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6][7] While the specific signaling pathways for this compound are not extensively documented, related compounds are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some benzothiazole derivatives have been shown to inhibit the NF-κB, AKT, and ERK signaling pathways in cancer cells.[4][8]
The following diagram illustrates a potential mechanism of action for a benzothiazole derivative as an anticancer agent, involving the inhibition of the NF-κB signaling pathway.
References
- 1. This compound | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Benzyl-1,3-benzothiazole in Medicinal Chemistry: A Building Block for Therapeutic Innovation
Introduction: The 2-benzyl-1,3-benzothiazole scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique combination of a bicyclic benzothiazole core and a flexible benzyl group allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This application note explores the utility of this compound in drug discovery, detailing its synthesis, key biological applications, and protocols for the evaluation of its derivatives.
The benzothiazole ring system is found in numerous natural and synthetic compounds exhibiting significant pharmacological properties.[1][2] The introduction of a benzyl group at the 2-position provides a key lipophilic substituent that can be readily modified to optimize interactions with various biological targets, influencing potency, selectivity, and pharmacokinetic properties.[3][4]
Key Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: A primary area of investigation for this compound derivatives is oncology. These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.[5][6] The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases.
-
Enzyme Inhibition: The structural features of this compound make it an excellent starting point for the design of potent and selective enzyme inhibitors. Derivatives have been developed to target various enzymes, including monoamine oxidases (MAOs), which are implicated in neurodegenerative disorders, and other kinases involved in signaling pathways.
-
Antimicrobial Activity: The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. By modifying the benzyl and benzothiazole rings, researchers have synthesized compounds with significant activity against various bacterial and fungal strains.
Data Presentation: Biological Activity of 2-Substituted Benzothiazole Derivatives
The following table summarizes the in vitro biological activity of selected 2-substituted benzothiazole derivatives, highlighting the potential of this scaffold.
| Compound ID | Target/Cell Line | Biological Activity | IC₅₀ (µM) | Reference |
| 4h | MAO-A | Enzyme Inhibition | 17.00 | |
| 4h | MAO-B | Enzyme Inhibition | 2.95 | |
| 4c | MAO-B | Enzyme Inhibition | >50% inhibition at 10⁻³ M | |
| 4d | MAO-B | Enzyme Inhibition | >50% inhibition at 10⁻³ M |
Note: The presented data showcases the potential of the broader class of 2-substituted benzothiazoles, which includes benzyl and benzylamine moieties, as effective enzyme inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of the this compound scaffold via the condensation of 2-aminothiophenol with phenylacetic acid derivatives.
Materials:
-
2-Aminothiophenol
-
Substituted phenylacetic acid
-
Polyphosphoric acid (PPA) or other suitable condensing agent
-
Toluene or other appropriate solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of 2-aminothiophenol (1 equivalent) and a substituted phenylacetic acid (1.1 equivalents) in toluene is prepared.
-
Polyphosphoric acid is added to the mixture, and the reaction is heated to reflux (typically 110-140°C) for several hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to assess the inhibitory activity of this compound derivatives against MAO-A and MAO-B enzymes.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
4-Hydroxyquinoline (standard)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the potassium phosphate buffer, MAO-A or MAO-B enzyme solution, and the test compound at various concentrations.
-
The plate is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The plate is incubated at 37°C for 30 minutes.
-
The reaction is terminated by the addition of a stop solution (e.g., NaOH).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
The percent inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (containing DMSO instead of the compound).
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. benthamscience.com [benthamscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzyl-1,3-thiazole | C10H9NS | CID 21183829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Benzothiazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on minimizing and avoiding side reactions.
Troubleshooting Guides & FAQs
This guide provides solutions to common problems encountered during the synthesis of 2-substituted benzothiazoles, particularly when reacting 2-aminothiophenol with aldehydes or other carbonyl compounds.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm not getting any product. What are the common causes and how can I address them?
Answer: Low or no yield in the synthesis of 2-substituted benzothiazoles is a frequent issue that can stem from several factors, primarily related to starting material quality, reaction conditions, and the efficiency of the cyclization and oxidation steps.
Potential Causes and Solutions:
-
Poor Quality of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This disulfide impurity will not participate in the desired reaction, thereby reducing the yield.
-
Solution: Use freshly purified 2-aminothiophenol for your reaction. If the purity is questionable, it can be purified by recrystallization or distillation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and often specific to the substrates being used.
-
Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and DMSO.[1] Some modern approaches utilize solvent-free conditions, which can improve yields and simplify workup.[2][3][4][5] Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields.[4] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst.[1]
-
-
Inefficient Cyclization and Oxidation: The synthesis proceeds through a benzothiazoline intermediate, which must be oxidized to the final benzothiazole product.[1] If this oxidation step is inefficient, the reaction can stall at the intermediate, leading to a low yield of the desired product.[1][6]
-
Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is left open to the air. In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[1]
-
Issue 2: Formation of a Significant Amount of White/Yellow Precipitate That Is Not the Desired Product
Question: I am observing a significant amount of a solid byproduct that I suspect is the disulfide dimer of my starting material. How can I confirm this and prevent its formation?
Answer: The formation of a white or yellow precipitate is often due to the oxidation of 2-aminothiophenol to bis(2-aminophenyl) disulfide. This is a very common side reaction.
Potential Causes and Solutions:
-
Exposure of 2-Aminothiophenol to Air: As mentioned, 2-aminothiophenol readily oxidizes in the presence of oxygen.
-
Solution: Minimize the exposure of 2-aminothiophenol to air. Prepare the reaction under an inert atmosphere (N₂ or Ar). Using freshly opened or purified 2-aminothiophenol is crucial.
-
-
Reaction Conditions Favoring Oxidation: Certain reaction conditions, such as prolonged reaction times at elevated temperatures in the presence of air, can promote the oxidation of the starting material.
-
Solution: Optimize the reaction time and temperature. Consider using a milder oxidant if a strong one is promoting the side reaction.
-
Issue 3: The Reaction Stalls at the Benzothiazoline Intermediate
Question: My analysis (e.g., NMR, LC-MS) shows the presence of the benzothiazoline intermediate along with my desired benzothiazole product. How can I drive the reaction to completion?
Answer: The presence of the benzothiazoline intermediate indicates that the final oxidation step is incomplete.
Potential Causes and Solutions:
-
Insufficient Oxidant: The amount or type of oxidant may not be sufficient to fully convert the benzothiazoline to the benzothiazole.
-
Solution: Increase the amount of the oxidizing agent or switch to a more effective one. For example, if relying on atmospheric oxygen, consider adding an oxidant like H₂O₂. One study demonstrated that in the absence of a catalyst, a mixture of benzothiazoline and benzothiazole was obtained, while the addition of sodium hydrosulfite as a catalyst drove the reaction to completion, yielding only the benzothiazole.[7]
-
-
Reaction Time/Temperature: The conditions may not be optimal for the oxidation step.
-
Solution: Increase the reaction time or temperature after the initial condensation has occurred to facilitate the oxidation. Monitoring the reaction by TLC or LC-MS can help determine the optimal time to stop the reaction.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product and Intermediate Formation in the Reaction of 2-Aminothiophenol with Butanal[6]
| Entry | Solvent | Temperature | Time (h) | Yield of 2-propyl-2,3-dihydrobenzo[d]thiazole (Intermediate) (%) | Yield of 2-propylbenzothiazole (Product) (%) |
| 1 | None | Room Temp | 24 | 40 | 25 |
| 2 | CH₂Cl₂ with 4Å molecular sieves | Room Temp | 2 | 96 | 0 |
Table 2: Comparison of Yields for the Synthesis of 2-Arylbenzothiazoles with Different Catalysts/Conditions[4][8][9]
| Entry | Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 94 |
| 2 | 4-Chlorobenzaldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 92 |
| 3 | 4-Methoxybenzaldehyde | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 90 |
| 4 | Benzaldehyde | Sulfated tungstate (ultrasound) | Solvent-free | Room Temp | 10 min | 95 |
| 5 | 4-Chlorobenzaldehyde | Sulfated tungstate (ultrasound) | Solvent-free | Room Temp | 12 min | 96 |
| 6 | 4-Methoxybenzaldehyde | Sulfated tungstate (ultrasound) | Solvent-free | Room Temp | 15 min | 92 |
| 7 | Benzaldehyde | SnP₂O₇ | Solvent-free | 80 | 8 min | 95 |
| 8 | 4-Chlorobenzaldehyde | SnP₂O₇ | Solvent-free | 80 | 10 min | 94 |
| 9 | 4-Methoxybenzaldehyde | SnP₂O₇ | Solvent-free | 80 | 15 min | 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[1][4][10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][4]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]
Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles[12]
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).
-
Reaction: Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 1 hour for benzaldehyde).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: After completion of the reaction, the product can be purified by recrystallization from 96% ethanol.[12]
Mandatory Visualization
Caption: Main synthesis pathway and a common side reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. kjscollege.com [kjscollege.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. iris.unife.it [iris.unife.it]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during benzothiazole synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of Benzothiazole Product
Q1: My reaction is resulting in a low yield of the desired benzothiazole. What are the common causes and how can I improve the yield?
A1: Low yields in benzothiazole synthesis are a frequent challenge and can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Incomplete Cyclization: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or incrementally increasing the temperature. For instance, in the cyclization of p-chlorophenylthiourea, a stepwise temperature increase from 45-50°C to 65°-70°C over several hours can improve yields.[1]
-
-
Side Reactions: Unwanted side reactions, such as sulfonation, halogenation, or dimerization of starting materials, can consume reactants and reduce the yield of the desired product.[1][2]
-
Suboptimal Catalyst or Reagent Concentration: The concentration of catalysts (e.g., acids, bases, or metal catalysts) and reactants is crucial for efficient cyclization.
-
Hydrolysis of Starting Materials: Starting materials like phenylthiourea can be susceptible to hydrolysis under acidic conditions.[1]
-
Solution: Carefully control the acidity of the reaction medium and consider using milder acidic catalysts.
-
Issue 2: Significant Byproduct Formation
Q2: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?
A2: Byproduct formation is a common issue that complicates purification and reduces yield. The nature of the byproducts often depends on the specific synthetic route.
Common Byproducts & Minimization Strategies:
-
Unreacted Starting Materials: Incomplete conversion is a primary source of impurities.[1]
-
Solution: Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC to ensure full consumption of starting materials.[1]
-
-
Oxidation and Dimerization of 2-Aminothiophenol: 2-aminothiophenol is prone to oxidation, leading to the formation of disulfide-linked dimers and polymers, which often appear as dark, insoluble materials.[2]
-
Formation of Benzothiazoline Intermediates: Incomplete oxidation during the final aromatization step can lead to the presence of benzothiazoline intermediates.[2]
-
Solution: Ensure a sufficient amount of a suitable oxidizing agent is used and allow adequate reaction time for the complete conversion to benzothiazole.[2]
-
-
Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene, self-condensation of 2-aminothiophenol can occur.[3]
-
Solution: Employ a controlled and slow addition of the carbonylating agent to minimize this side reaction.[3]
-
Issue 3: Product Purity and Color
Q3: The final benzothiazole product is off-white or has a yellowish tint, indicating impurities. How can I improve its purity and color?
A3: Discoloration is often a sign of residual starting materials, byproducts, or degradation products.
Purification Strategies:
-
Recrystallization: This is a standard and effective method for purifying solid benzothiazole derivatives.
-
Solution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol. Adding activated carbon (Norit) to the hot solution can help remove colored impurities before hot filtration. Subsequent cooling should yield a purer, crystalline product.[1]
-
-
Column Chromatography: For oily products or complex mixtures, column chromatography on silica gel is a powerful purification technique.[2]
-
Regeneration from Salt: The product can sometimes be purified by forming its hydrochloride salt, which can then be isolated and neutralized to regenerate the purified benzothiazole, effectively removing residual color.[1]
Frequently Asked Questions (FAQs)
Q: What is the role of an acid catalyst in benzothiazole synthesis? A: Acid catalysts, such as p-toluenesulfonic acid (TsOH·H₂O) or trifluoroacetic acid (CF₃COOH), play a crucial role in activating the carbonyl group of aldehydes or ketones, facilitating the initial condensation with 2-aminothiophenol to form a Schiff's base intermediate, which then undergoes cyclization.[5]
Q: Can I use alternative solvents for the synthesis? A: The choice of solvent can significantly impact the reaction outcome. While solvents like ethanol, methanol, and acetonitrile are commonly used, the optimal solvent depends on the specific reaction.[4][5] For instance, in some visible-light-assisted syntheses, a mixture of chlorobenzene and DMSO has been found to be effective.[4] It is recommended to perform solvent screening to identify the best option for your specific substrates and conditions.
Q: Are there green synthesis approaches for benzothiazole derivatives? A: Yes, significant research has focused on developing more environmentally friendly methods. These include the use of reusable catalysts like samarium triflate or silica-supported sodium hydrogen sulfate, solvent-free reaction conditions, and microwave-assisted synthesis.[6][7][8][9] These methods often offer advantages such as shorter reaction times, higher yields, and reduced waste.[10]
Q: What are the safety precautions to consider during benzothiazole synthesis? A: The synthesis of benzothiazole derivatives can involve hazardous materials.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards associated with all reactants and solvents used. For instance, 2-aminothiophenol is toxic and has an unpleasant odor.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes under various conditions.
Table 1: Catalyst and Solvent Effects on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94 | [4][7] |
| TsOH·H₂O | Acetonitrile | 80 | 16 | 86-89 | [5] |
| Samarium Triflate | - (Solvent-free) | - | - | Good | [6][8] |
| Ag₂O | - (Microwave) | 80 | 0.07-0.13 | 92-98 | [4] |
| FeCl₃/Mont. K-10 | - (Ultrasound) | - | 0.7-5 | 33-95 | [4] |
| Air/DMSO | DMSO | - | - | Excellent | [8] |
Table 2: Influence of Reaction Time and Temperature on Yield
| Starting Materials | Conditions | Time | Yield (%) | Reference |
| 2-ABT + Aldehydes | 80 °C, solvent-free | 10-25 min | 84-95 | [4] |
| 2-ABT + Ketones | Reflux | 2-24 h | 39-95 | [4] |
| 2-ABT + Aldehydes | 140 °C, Chlorobenzene/DMSO | - | 55-81 | [4] |
| 2-ABT + Aldehydes | 85 °C | 5-10 min | 88-95 | [4] |
2-ABT: 2-Aminobenzothiophenol
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole [2]
This protocol provides a general guideline and may require optimization for different substrates.
Materials:
-
2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).
-
Add ethanol as the solvent (a starting concentration of 0.1-0.5 M is recommended).
-
Add benzaldehyde (1 equivalent) to the mixture.
-
Add a catalytic amount of the chosen acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole [1]
Procedure:
-
In a suitable reaction vessel, mix p-chlorophenylthiourea with a solvent.
-
Add the cyclizing agent (e.g., bromine in a suitable solvent).
-
Maintain the mixture at 45°-50°C for 1.5 hours.
-
Increase the temperature to 65°-70°C and maintain for 6 hours.
-
Cool the reaction mixture.
-
Add methanol (e.g., 250 ml) with rapid stirring, which may cause a temperature increase.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with acetone (e.g., three 150 ml portions).
-
Dry the solid to obtain 2-amino-6-chlorobenzothiazole.
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole [mdpi.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: One-Pot Synthesis of 2-Benzyl-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and one-pot synthesis of 2-Benzyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the one-pot synthesis of this compound?
The most common approach involves the condensation of 2-aminothiophenol with either phenylacetic acid or, more frequently, phenylacetaldehyde (or a precursor like a benzyl halide).[1][2][3] The reaction typically requires a catalyst to facilitate the cyclization and subsequent aromatization to form the benzothiazole ring.
Q2: How do I choose the best catalyst for my synthesis?
Catalyst selection depends on several factors, including desired reaction time, yield, cost, and environmental considerations (green chemistry).[3][4][5] Acid catalysts, metal-based catalysts, and various heterogeneous catalysts have been successfully employed. For a detailed comparison, refer to the Catalyst Performance Comparison table below.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reaction, formation of side products, or suboptimal reaction conditions.[6][7] Inefficient cyclization or oxidation of the intermediate can also stall the reaction.[7] For a systematic approach to addressing low yields, please consult the Troubleshooting Guide.
Q4: I'm observing significant byproduct formation. How can I minimize it?
Byproduct formation is often due to side reactions like the sulfonation of the aromatic ring, especially under harsh acidic conditions, or the presence of unreacted starting materials.[6] Optimizing reaction temperature, time, and catalyst concentration can help minimize these unwanted reactions.
Q5: What is the role of an oxidant in this synthesis?
In many procedures for synthesizing 2-substituted benzothiazoles, an oxidant is necessary to convert the initially formed benzothiazoline intermediate to the aromatic benzothiazole.[7] Common oxidants include hydrogen peroxide (H₂O₂), atmospheric oxygen, or even dimethyl sulfoxide (DMSO) which can act as both a solvent and an oxidant.[1][7] Some modern methods are designed to be oxidant-free.[1]
Q6: Can the catalyst be recovered and reused?
The reusability of a catalyst is a key aspect of green chemistry and can significantly reduce costs.[4] Heterogeneous catalysts, such as those supported on silica or nanoparticles, are often designed for easy recovery and reuse with minimal loss of activity over several cycles.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates. | - Ensure the catalyst is fresh and properly stored.- Consider screening a different class of catalyst (e.g., switch from an acid to a metal-based catalyst).[4] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation. | - Gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- If degradation is suspected, lower the reaction temperature.[6] | |
| Incorrect Solvent: The chosen solvent may not be appropriate for the reaction, affecting solubility and reactivity. | - Experiment with different solvents. Ethanol, DMSO, and even solvent-free conditions have been reported to be effective.[7] | |
| Formation of Multiple Products (byproducts) | Side Reactions: Unwanted reactions such as sulfonation or polymerization may be occurring. | - Optimize the reaction temperature and time to favor the desired product.- Adjust the catalyst concentration; sometimes a lower catalyst loading can improve selectivity.[6] |
| Impure Starting Materials: Impurities in the 2-aminothiophenol or the benzyl precursor can lead to side reactions. | - Use purified starting materials. Recrystallization or distillation may be necessary. | |
| Product is an Off-White or Yellowish Color | Presence of Impurities: Residual starting materials or colored byproducts may be present. | - Purify the crude product by recrystallization from a suitable solvent like ethanol.- For basic compounds, purification via the hydrochloride salt can be effective.[6] |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling. | - If the product is soluble, remove the solvent under reduced pressure.- Try precipitating the product by adding a non-solvent, such as cold water or hexane.[7] |
Catalyst Performance Comparison for One-Pot Synthesis of 2-Substituted Benzothiazoles
| Catalyst/Reagent | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [4][5] |
| Ammonium Chloride | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol | 80-90°C | - | Moderate to Good | [8] |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | - | 8 - 35 min | 87 - 95% | [5] |
| Cu(II)-containing nano-silica triazine dendrimer | 2-Aminothiophenol, Aryl Aldehydes | - | - | 15 - 90 min | 87 - 98% | [4] |
| ZnO NPs | 2-Aminothiophenol, Substituted Aldehydes | EtOH/neat | Room Temp. | - | High | [4] |
| No Additional Oxidant | Benzyl Halides, o-Aminobenzenethiol | DMSO | Mild | - | High | [1] |
Detailed Experimental Protocol
One-Pot Synthesis of this compound using H₂O₂/HCl as a Catalyst
This protocol is adapted from general procedures for the synthesis of 2-substituted benzothiazoles.[4][5][7]
Materials:
-
2-Aminothiophenol
-
Phenylacetaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and phenylacetaldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) (approximately 3.0 mmol) dropwise using a dropping funnel.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
- 1. One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
byproduct formation and removal in 2-Benzyl-1,3-benzothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Benzyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and phenylacetic acid or its derivatives (such as phenylacetyl chloride).[1][2][3] This reaction is typically facilitated by a catalyst and may require elevated temperatures to proceed efficiently.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Oxidation of 2-aminothiophenol: This starting material is prone to oxidation, which forms a disulfide byproduct and reduces the amount of reactant available for the main reaction.[4] It is advisable to use fresh or purified 2-aminothiophenol and consider performing the reaction under an inert atmosphere.
-
Inefficient cyclization: The reaction proceeds through an intermediate that must cyclize to form the benzothiazole ring. If this step is inefficient, the reaction can stall, leading to a lower yield of the final product.[5]
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and choice of catalyst are crucial. Reactions with carboxylic acids may necessitate harsher conditions compared to those with more reactive starting materials like aldehydes.[5]
-
Loss of product during workup: The physical properties of the product (e.g., being oily or highly soluble in the workup solvent) can make isolation challenging and lead to losses.[4][5]
Q3: I am observing a significant amount of a solid byproduct that is insoluble in my reaction solvent. What is it likely to be?
A3: A common and often insoluble byproduct is the disulfide of 2-aminothiophenol, formed by its oxidation.[4] This can be minimized by using high-purity starting materials and running the reaction under an inert atmosphere like nitrogen or argon.
Q4: My final product has a distinct yellow or off-white color. What causes this and how can I remove it?
A4: Colored impurities are common in benzothiazole synthesis and can affect the purity of the final product.[6] These can often be removed by recrystallizing the crude product from a suitable solvent, such as ethanol.[5] The use of activated carbon during the purification process can also help decolorize the product.[6]
Q5: Is it possible to use phenylacetaldehyde instead of phenylacetic acid for this synthesis?
A5: Yes, aldehydes are commonly used in benzothiazole synthesis and are generally more reactive than carboxylic acids.[1][5] Using phenylacetaldehyde would likely result in milder reaction conditions and potentially higher yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or suboptimal reaction conditions. | Ensure the catalyst is active and consider screening different catalysts. Optimize reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3] |
| Poor quality of starting materials. | Use fresh or purified 2-aminothiophenol and phenylacetic acid. | |
| Presence of Multiple Spots on TLC | Formation of byproducts such as the disulfide of 2-aminothiophenol or incomplete cyclization. | Minimize oxidation by using an inert atmosphere. Optimize the catalyst and reaction temperature to promote efficient cyclization.[4] |
| Difficulty in Product Isolation | The product may be oily or soluble in the workup solvent. | If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification. If it is soluble, an extraction followed by solvent evaporation will be necessary.[5] |
| Colored Final Product | Presence of colored impurities. | Recrystallize the crude product from ethanol.[5] For persistent color, treat a solution of the product with activated carbon before recrystallization.[6] |
Quantitative Data on Byproduct Removal
The following table provides an illustrative summary of the effectiveness of different purification methods on the common impurities found in the synthesis of this compound.
| Purification Method | Unreacted 2-aminothiophenol | Unreacted Phenylacetic Acid | 2-aminothiophenol Disulfide | Purity of this compound |
| Crude Product | ~5-10% | ~5-10% | ~10-20% | ~60-80% |
| Washing with NaHCO₃(aq) | ~5-10% | <1% | ~10-20% | ~70-85% |
| Recrystallization (Ethanol) | <1% | <1% | <2% | >98% |
| Column Chromatography | <0.5% | <0.5% | <0.5% | >99% |
Note: The values presented are typical estimates and can vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the condensation of 2-aminothiophenol with phenylacetic acid.
Materials:
-
2-aminothiophenol
-
Phenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
-
Toluene or another suitable high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent) and phenylacetic acid (1 equivalent).
-
Add polyphosphoric acid (a sufficient amount to ensure good mixing and reaction) or your chosen catalyst.
-
Heat the reaction mixture to 130-140°C and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice-cold water with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low yield in the condensation reaction for benzothiazoles
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the condensation reaction between 2-aminothiophenol and carbonyl compounds (aldehydes, carboxylic acids, etc.).
Troubleshooting Guide & FAQs
This guide provides solutions to common problems encountered during the synthesis of benzothiazoles in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My reaction yield is consistently low, or I'm not getting any product. What are the most common causes?
Answer: Low yields in benzothiazole synthesis are a frequent challenge and can stem from several factors. Below are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, which forms a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer appears as a yellow precipitate and will not participate in the desired condensation reaction. The purity of the aldehyde or carboxylic acid is also critical, as impurities can lead to side reactions.[1]
-
Solution: Use freshly distilled or purified 2-aminothiophenol for the best results.[1] It is highly recommended to handle 2-aminothiophenol under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.[2] Ensure your aldehyde or carboxylic acid is pure and, in the case of aldehydes, free from over-oxidized carboxylic acid contaminants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can dramatically impact the yield.
-
Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and DMSO.[1] Modern approaches often utilize solvent-free conditions, which can improve yields and simplify the workup process.[1][3] Microwave irradiation has been shown to dramatically reduce reaction times and frequently increase yields.[1][3] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[1]
-
-
Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, followed by an essential oxidation step to yield the aromatic benzothiazole.[1] If oxidation is inefficient, the reaction will stall at the intermediate stage, leading to low yields of the final product.
-
Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is left open to the air.[1] In other cases, a specific oxidizing agent is required. Common and effective choices include hydrogen peroxide (H₂O₂), often used in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[1][3]
-
-
Low Substrate Reactivity: The structure of the aldehyde or carboxylic acid plays a significant role.
-
Solution: Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and give higher yields than aliphatic aldehydes.[1][4] While carboxylic acids are also viable starting materials, they may require harsher conditions or specific catalysts (e.g., polyphosphoric acid or molecular iodine) and can sometimes result in lower yields compared to their corresponding aldehydes.[1][5]
-
Issue 2: Product is Observed, but Isolated Yield is Poor
Question: I can see product formation by TLC, but my final isolated yield is low. What could be the problem?
Answer: Significant challenges in isolating the final product can cause a large discrepancy between the reaction conversion and the final isolated yield.
-
Product Solubility: The synthesized benzothiazole derivative may be partially or fully soluble in the reaction solvent, making collection by precipitation and filtration difficult.[1]
-
Solution: If the product does not precipitate upon cooling or pouring the reaction mixture into ice-cold water, an extraction with a suitable organic solvent may be necessary.[1] Alternatively, try adding a non-solvent, such as cold water or hexane, to induce precipitation. If the product remains in solution, careful evaporation of the solvent will be required.[1]
-
-
Purification Difficulties: The product may be lost or degraded during purification.
-
Solution: Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1] Be aware that some benzothiazole derivatives can degrade on silica gel columns.[1] If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Data Presentation: Impact of Reaction Conditions on Yield
The choice of catalyst and energy source significantly affects the yield and reaction time of benzothiazole synthesis. The following table summarizes various reported conditions for the condensation of 2-aminothiophenol with aldehydes.
| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| H₂O₂ / HCl | Ethanol | Room Temperature | 45-60 min | 85-94% | [3][6] |
| SnP₂O₇ | Solvent-free | Not specified | 8-35 min | 87-95% | [3] |
| None | Glycerol | 100 °C, Microwave | 4-8 min | 78-96% | [6] |
| NH₄Cl | Methanol/Water | Room Temperature | 1 hour | High | [3][5] |
| Iodine | Solvent-free | Not specified | 10 min | Excellent | [3][7] |
| RuCl₃ | [bmim]PF₆ | Not specified | 0.5-6 hours | 43-88% | [6] |
| Na₂S₂O₄ | Water/Ethanol | Reflux | 12 hours | 51-82% | [8] |
| Zn(OAc)₂·2H₂O | Solvent-free | Not specified | Not specified | Good | [9] |
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to troubleshooting and understanding the benzothiazole condensation reaction.
Caption: A troubleshooting workflow for diagnosing low-yield issues.
Caption: The reaction pathway for benzothiazole synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 2-substituted benzothiazoles.
Protocol 1: H₂O₂/HCl Catalyzed Synthesis at Room Temperature
This method is known for its efficiency, mild conditions, and high yields.[3][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1][3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][6]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it.[1]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is advantageous for its rapid reaction times and often improved yields.[3][6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and a suitable catalyst (e.g., a few drops of glycerol or a catalytic amount of SnP₂O₇).
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) or power (e.g., 180 W) for a short duration (typically 4-10 minutes).[6]
-
Reaction Monitoring: Monitor for completion by TLC after cooling the reaction vessel.
-
Work-up and Isolation: After cooling to room temperature, add cold water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold ethanol or hexane to remove any unreacted aldehyde. Recrystallize if further purification is needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 2-Benzyl-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 2-Benzyl-1,3-benzothiazole. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its molecular structure. The benzyl group increases the compound's hydrophobicity, which can lead to:
-
Poor Solubility: Difficulty in dissolving the crude product in common recrystallization solvents.
-
Co-elution of Impurities: Hydrophobic impurities, such as unreacted starting materials or side-products, may have similar retention times to the desired compound during column chromatography, making separation difficult.
-
Oiling Out: The compound may separate as an oil rather than forming crystals during recrystallization if an inappropriate solvent system or cooling rate is used.
-
Colored Impurities: The crude product may have a yellowish or brownish color due to the formation of oxidized or polymeric byproducts during synthesis.[1]
Q2: My crude this compound sample is colored. How can I decolorize it?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: If your compound is "oiling out" or failing to crystallize, consider the following:
-
Solvent System: You may be using a solvent in which the compound is too soluble. A two-solvent recrystallization system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[2]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Q4: What are the typical impurities I should expect in my crude this compound?
A4: Common impurities depend on the synthetic route but may include:
-
Unreacted Starting Materials: Such as 2-aminothiophenol, phenylacetic acid, or benzyl chloride.
-
Benzothiazoline intermediate: Formed from incomplete oxidation during the cyclization step.[4]
-
Oxidative Dimerization Products: Of 2-aminothiophenol.[4]
-
Side-products: From reactions with the solvent or other reagents.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice (product is insoluble). | Select a more polar solvent or a solvent mixture. Common solvents for benzothiazole derivatives include ethanol, methanol, and acetone.[4][5] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated; the cooling rate is too fast; the solvent is not ideal. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent system.[3] |
| Low recovery of purified product. | Too much solvent was used; the product is partially soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the product. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus to prevent clogging.[3] |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Adjust the polarity of the eluent. For non-polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.[6] |
| Product co-elutes with an impurity. | The polarity of the product and impurity are very similar. | Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A gradient elution may also improve separation. |
| Peak tailing. | The compound is interacting too strongly with the stationary phase; the column is overloaded. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Reduce the amount of sample loaded onto the column. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
Data Presentation
Table 1: Recrystallization Solvents for 2-Substituted Benzothiazole Derivatives
| Solvent/Solvent System | Compound Type | Expected Purity | Reference |
| Ethanol | 2-Arylbenzothiazoles | >95% | [4] |
| Ethanol/Water | General Benzothiazoles | >95% | [3] |
| Methanol | 2-Aminobenzothiazole derivatives | >98% | [5] |
| Acetone | 2-Substituted Benzothiazoles | >95% | [5] |
Table 2: Column Chromatography Conditions for 2-Substituted Benzothiazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Typical Yield | Reference |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | 2-Arylbenzothiazoles | 80-95% | [6] |
| Silica Gel | Dichloromethane | General aromatic compounds | Variable | [7] |
| Silica Gel | Petroleum Ether:Ethyl Acetate (gradient) | 2-Substituted Benzothiazoles | 70-90% | [5] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for 2-5 minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. An ideal system will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Scale-up Synthesis of 2-Benzyl-1,3-benzothiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Benzyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up production of this compound?
The most prevalent and scalable methods for synthesizing this compound typically involve the condensation of 2-aminothiophenol with a C2-synthon containing a benzyl group. The primary routes include:
-
From 2-aminothiophenol and phenylacetic acid: This is a direct approach, often requiring a dehydrating agent or high temperatures.
-
From 2-aminothiophenol and phenylacetyl chloride: This method is generally faster and proceeds under milder conditions due to the higher reactivity of the acid chloride.
-
From 2-aminothiophenol and phenylacetaldehyde: This route involves an initial condensation to form a benzothiazoline intermediate, which is then oxidized to the benzothiazole.
Q2: What are the key safety considerations when scaling up this synthesis?
Scaling up the synthesis of this compound requires careful attention to safety due to the nature of the reactants and potential reaction conditions. Key considerations include:
-
Exothermic Reactions: The condensation reaction, particularly with phenylacetyl chloride, can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway.
-
Hazardous Reagents: 2-aminothiophenol has a strong, unpleasant odor and is toxic. Phenylacetyl chloride is corrosive and lachrymatory. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Depending on the chosen solvent (e.g., DMF, toluene, ethanol), be aware of its flammability, toxicity, and proper handling and disposal procedures.
-
Byproduct Formation: The reaction may produce volatile and potentially hazardous byproducts.
Q3: How can I monitor the reaction progress effectively during a large-scale synthesis?
For large-scale reactions, real-time monitoring is essential. While Thin Layer Chromatography (TLC) is useful for initial assessment, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable method for tracking the consumption of starting materials and the formation of the product and any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Materials: 2-aminothiophenol can oxidize over time. Phenylacetic acid may contain impurities. | • Use freshly distilled or purified 2-aminothiophenol.• Ensure the purity of phenylacetic acid or its derivative. |
| 2. Inefficient Catalyst or Reagent: The chosen catalyst may not be active, or the dehydrating agent is not effective. | • For reactions with phenylacetic acid, consider using a stronger dehydrating agent like polyphosphoric acid (PPA) or conducting the reaction at a higher temperature.• If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). | |
| 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the condensation to proceed efficiently. | • Gradually increase the reaction temperature while monitoring for side product formation. For phenylacetic acid, temperatures above 150°C may be necessary in the absence of a strong dehydrating agent. | |
| Significant Impurity Formation | 1. Oxidation of 2-aminothiophenol: This can lead to the formation of disulfide-linked impurities. | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Side Reactions of the Benzyl Group: The methylene bridge of the benzyl group can be susceptible to oxidation or other side reactions under harsh conditions. | • Use milder reaction conditions where possible. For example, using phenylacetyl chloride allows for lower reaction temperatures compared to phenylacetic acid.• If using an oxidative cyclization method (from phenylacetaldehyde), carefully control the stoichiometry of the oxidant to avoid over-oxidation. | |
| 3. Incomplete Cyclization: The intermediate benzothiazoline may be present in the final product if the oxidation step is incomplete (when starting from phenylacetaldehyde). | • Ensure a sufficient amount of oxidant is used and allow for adequate reaction time for complete conversion to the benzothiazole. | |
| Difficult Product Isolation/Purification | 1. Oily Product: The crude product may isolate as an oil instead of a solid, making filtration difficult. | • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.• Perform a solvent swap to a solvent in which the product is less soluble. |
| 2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be challenging to separate by column chromatography. | • Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC.• Consider using a different stationary phase if separation on silica gel is poor. | |
| 3. Product Loss during Recrystallization: The product may be too soluble in the chosen recrystallization solvent, leading to low recovery. | • Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.• Use a minimal amount of hot solvent to dissolve the crude product. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material (with 2-aminothiophenol) | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Phenylacetic Acid | Polyphosphoric Acid (PPA) | - | 180-200 | 2-4 | 70-85 | [1] |
| Phenylacetyl Chloride | Pyridine | Toluene | Reflux | 1-3 | 85-95 | [2] |
| Phenylacetaldehyde | Air (O₂) | DMSO | 100-120 | 6-12 | 60-75 | [3] |
| Phenylacetaldehyde | H₂O₂/HCl | Ethanol | Room Temp | 1-2 | 80-90 | [3] |
Note: The presented data is a summary of typical conditions and may require optimization for specific scale-up scenarios.
Experimental Protocols
Method 1: From 2-aminothiophenol and Phenylacetyl Chloride
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminothiophenol (1.0 eq) and a suitable solvent such as toluene.
-
Reagent Addition: Slowly add a solution of phenylacetyl chloride (1.05 eq) in toluene to the reactor at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Method 2: From 2-aminothiophenol and Phenylacetic Acid with PPA
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA).
-
Reagent Addition: To the PPA, add 2-aminothiophenol (1.0 eq) and phenylacetic acid (1.1 eq) with stirring.
-
Reaction: Heat the mixture to 180-200°C and maintain for 2-4 hours. The mixture will become viscous. Monitor the reaction by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC or HPLC.
-
Work-up: Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with stirring.
-
Isolation: Neutralize the aqueous mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product. Filter the solid, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
managing oxidation of 2-aminothiophenol in benzothiazole synthesis
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for managing the oxidation of 2-aminothiophenol during benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My solid 2-aminothiophenol has a yellow or brownish tint. Can I still use it?
A1: A yellow or brownish discoloration in 2-aminothiophenol indicates oxidation to the disulfide dimer (2,2'-dithiobis(aniline)).[1] This impurity will not participate in the benzothiazole ring formation and will lead to lower yields. For best results, it is highly recommended to use freshly purified 2-aminothiophenol. Purification can be achieved by distillation under reduced pressure.
Q2: My reaction mixture turns intensely colored, and I observe multiple spots on my TLC plate. What is happening?
A2: The formation of highly colored impurities is a strong indication of oxidation.[2] Atmospheric oxygen can oxidize 2-aminothiophenol or reaction intermediates.[3] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.[3]
Q3: I have a low yield of my desired benzothiazole product. What are the most common causes?
A3: Low yields in benzothiazole synthesis are frequently encountered and can be attributed to several factors:
-
Oxidation of 2-aminothiophenol: As mentioned, the starting material is prone to oxidation.[1][3]
-
Purity of Reagents: Impurities in the aldehyde or carboxylic acid can lead to unwanted side reactions.[1]
-
Inefficient Cyclization/Oxidation: The final step of the synthesis is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[1] If this step is not efficient, the reaction can stall.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical and often need to be optimized for specific substrates.[3]
Q4: What are some effective methods to prevent the oxidation of 2-aminothiophenol during the reaction?
A4: To prevent oxidation, the following measures are highly recommended:
-
Use High-Purity 2-Aminothiophenol: Start with freshly distilled or purified 2-aminothiophenol.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[3][4][5][6]
-
Deoxygenated Solvents: Use solvents that have been properly deoxygenated to remove dissolved oxygen.[3][7][8][9]
-
Antioxidants: In some specific cases, the addition of a mild antioxidant or reducing agent can be beneficial.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of benzothiazoles from 2-aminothiophenol.
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Poor quality of 2-aminothiophenol: The starting material is oxidized. | Use freshly distilled 2-aminothiophenol. Store it under an inert atmosphere and in a cool, dark place.[1] |
| Presence of oxygen in the reaction: Leads to the formation of disulfide byproducts. | Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).[3] | |
| Inefficient cyclization and oxidation: The benzothiazoline intermediate is not converting to the final product. | Ensure the chosen oxidant is appropriate for the substrate and reaction conditions. Some reactions rely on air oxidation, which might require longer reaction times or higher temperatures.[1][10] | |
| Formation of a Yellow Precipitate | Oxidation of 2-aminothiophenol: The yellow precipitate is likely the disulfide dimer. | Improve inert atmosphere techniques and use deoxygenated solvents.[1] |
| Difficult Product Isolation | Oily product: The benzothiazole derivative may not be a solid at room temperature. | If direct crystallization is not possible, consider purification by column chromatography.[1] |
| Product is soluble in the work-up solvent: The product is lost during the extraction or precipitation phase. | Modify the work-up procedure. For example, if the product is soluble in water, perform an extraction with an appropriate organic solvent. If the product is soluble in the reaction solvent, removal of the solvent under reduced pressure followed by purification may be necessary.[1] |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Gas Bubbling
This method involves bubbling an inert gas through the solvent to displace dissolved oxygen.[7]
Materials:
-
Solvent to be deoxygenated
-
Flask with a sidearm or a two-neck flask
-
Septum
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Needle and tubing
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with a septum.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes. The bubbling rate should be controlled to avoid splashing.
-
After degassing, remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Protocol 2: Setting up a Reaction under an Inert Atmosphere
This protocol describes a standard procedure for running a reaction under a positive pressure of an inert gas using a balloon.[11]
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Rubber septa
-
Balloons
-
Inert gas source (Nitrogen or Argon)
-
Needles and tubing
Procedure:
-
Assemble the oven-dried glassware while it is still warm and seal all openings with rubber septa.
-
Flush the apparatus with an inert gas. To do this, insert a needle connected to the inert gas line through a septum and insert another needle as an outlet. Allow the gas to flow for several minutes to displace the air.
-
Fill a balloon with the inert gas and attach it to a needle.
-
Remove the gas inlet and outlet needles from the reaction flask and replace them with the needle attached to the gas-filled balloon. The balloon will maintain a positive pressure of inert gas.
-
Add deoxygenated solvents and liquid reagents to the reaction flask via a syringe through the septum.
-
Solid reagents can be added quickly by briefly removing a septum under a strong counterflow of inert gas.
-
Throughout the reaction, the balloon will indicate the positive pressure. If it deflates, it should be replaced with a fresh one.
Visualizations
Oxidation of 2-Aminothiophenol
Caption: Unwanted oxidation of 2-aminothiophenol to its disulfide dimer.
General Benzothiazole Synthesis Pathway
Caption: The two-step process of benzothiazole formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Benzyl-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Benzyl-1,3-benzothiazole.
Troubleshooting Guides
Encountering issues during synthesis is a common challenge. The table below outlines potential problems, their likely causes, and actionable solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Poor quality of 2-aminothiophenol: This starting material can oxidize over time to form bis(2-aminophenyl) disulfide. 2. Inefficient cyclization: The reaction conditions may not be optimal for the ring-closing step. 3. Incomplete oxidation: The reaction may have stalled at the intermediate 2-benzyl-2,3-dihydro-1,3-benzothiazole stage.[1] 4. Suboptimal solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | 1. Use fresh or properly stored 2-aminothiophenol. Consider purifying the starting material if its quality is questionable. 2. If using a carboxylic acid precursor, a catalyst and more forcing conditions like microwave irradiation might be necessary to improve yield.[1] 3. Ensure an adequate oxidizing agent is present if the reaction does not proceed under aerobic conditions. For syntheses from benzyl halides in DMSO, the solvent itself can act as the oxidant. 4. Refer to the solvent selection data in the "Data Presentation" section. Consider switching to a solvent known to give high yields, such as ethanol or DMSO. |
| Formation of Multiple Products/Impurities | 1. Side reactions: Depending on the starting materials and conditions, various side products can form. 2. Decomposition of starting materials or product: This can occur under harsh reaction conditions (e.g., high temperatures for extended periods). | 1. Monitor the reaction closely using Thin Layer Chromatography (TLC) to minimize the formation of byproducts. Adjust reaction time and temperature as needed. 2. Employ milder reaction conditions if possible. If using a catalyst, ensure it is selective for the desired transformation. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent: This can make precipitation and collection challenging.[1] 2. "Oiling out": The product separates as a liquid instead of a solid during crystallization. | 1. If the product is soluble, remove the solvent under reduced pressure. Alternatively, add a non-solvent (e.g., cold water or hexane) to induce precipitation.[1] 2. Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product. |
| Product Purification Challenges | 1. Co-crystallization of impurities: Impurities with similar solubility profiles to the product can be difficult to remove by recrystallization. 2. Degradation on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel during column chromatography.[1] | 1. Perform multiple recrystallizations from a suitable solvent like ethanol.[1] If impurities persist, consider column chromatography. 2. If column chromatography is necessary, consider using a neutral or basic stationary phase, or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. |
Data Presentation
The choice of solvent can significantly impact the yield of 2-substituted benzothiazoles. While direct comparative data for this compound across a wide range of solvents is limited in the literature, the following table summarizes the effect of different solvents on the synthesis of a structurally related 2-substituted benzothiazole from 2-aminothiophenol and an acyl chloride. This data provides valuable insights into solvent selection for your synthesis.
| Solvent | Solvent Type | Yield (%) |
| Water | Polar Protic | Quantitative |
| Ethanol | Polar Protic | Quantitative |
| Methanol | Polar Protic | 99 |
| Acetonitrile | Polar Aprotic | Quantitative |
| Ethyl Acetate | Polar Aprotic | Quantitative |
| Dichloromethane | Polar Aprotic | 99 |
| Acetone | Polar Aprotic | 79 |
| Solvent-free | - | Quantitative |
Data adapted from a study on the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and benzoyl chlorides.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from different starting materials.
Method 1: From 2-Aminothiophenol and Phenylacetic Acid
This method utilizes a condensation reaction catalyzed by L-proline under microwave irradiation.
Reagents and Materials:
-
2-Aminothiophenol
-
Phenylacetic Acid
-
L-proline
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), phenylacetic acid (1.0 mmol), and L-proline (10 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature to drive the reaction to completion. Monitor the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]
Method 2: One-Pot Synthesis from 2-Aminothiophenol and Benzyl Halide
This protocol describes a one-pot synthesis using a benzyl halide in DMSO, where DMSO serves as both the solvent and the oxidant.
Reagents and Materials:
-
2-Aminothiophenol
-
Benzyl bromide or Benzyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) in DMSO, add sodium bicarbonate (2.0 mmol).
-
To this mixture, add the benzyl halide (1.1 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common synthetic routes involve the condensation of 2-aminothiophenol with a compound containing the benzyl group. This can be phenylacetic acid, phenylacetaldehyde, or a benzyl halide like benzyl bromide or benzyl chloride.
Q2: Is a catalyst always necessary for this synthesis?
A2: Not always. The reaction of 2-aminothiophenol with aldehydes can sometimes proceed without a catalyst, especially in solvents like DMSO which can also act as an oxidant.[2] However, when using carboxylic acids like phenylacetic acid, a catalyst such as L-proline or a dehydrating agent is often required to achieve good yields.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: My product has a slight yellow color after recrystallization. Is it pure?
A4: While pure this compound is typically a white or off-white solid, a slight yellow tint may not necessarily indicate significant impurity. However, to be certain, it is recommended to check the melting point and compare it with the literature value. If the melting point is sharp and close to the expected value, the product is likely of high purity. If the melting point is broad or depressed, further purification may be needed.
Q5: What is the most common side product to look out for?
A5: A common side product or intermediate that may be isolated if the reaction does not go to completion is 2-benzyl-2,3-dihydro-1,3-benzothiazole. This occurs when the final oxidation step to the aromatic benzothiazole is inefficient.[1] Its presence can be confirmed by spectroscopic methods such as NMR.
References
Technical Support Center: Reaction Monitoring of 2-Benzyl-1,3-benzothiazole Synthesis using TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-benzyl-1,3-benzothiazole via Thin-Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC monitoring of the reaction.
Problem: No spots are visible on the TLC plate.
-
Possible Cause: The concentration of the spotted sample may be too low.
-
Solution: Concentrate the reaction mixture before spotting or spot the same point multiple times, allowing the solvent to dry between applications.[1]
-
Possible Cause: The chosen visualization method is not suitable for the compounds.
-
Solution: While this compound is UV active, the starting materials, 2-aminothiophenol and phenylacetic acid, may not be as readily visible under UV light. Use a variety of visualization techniques. Staining with potassium permanganate (KMnO₄) is a good general option for identifying oxidizable functional groups present in the starting materials.[1][2]
Problem: The spots are streaking or tailing.
-
Possible Cause: The sample is too concentrated, leading to overloading of the TLC plate.
-
Solution: Dilute the sample before spotting it on the plate.[1][3]
-
Possible Cause: The compound is acidic or basic, leading to poor interaction with the silica gel. Phenylacetic acid is acidic, and 2-aminothiophenol is basic.
-
Solution: Add a small amount of acid (e.g., 0.5-2% acetic acid) or base (e.g., 0.5-2% triethylamine) to the mobile phase to improve the spot shape. For acidic compounds like phenylacetic acid, adding a small amount of acetic acid to the eluent can help. Conversely, for the basic 2-aminothiophenol, a small amount of triethylamine may improve the spot shape.[1][3]
Problem: The spots remain at the baseline or run with the solvent front.
-
Possible Cause: The polarity of the mobile phase is incorrect.
-
Solution: If the spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the spots run with the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[1]
Problem: The starting material spot is still present after the recommended reaction time.
-
Possible Cause: The reaction is incomplete.
-
Solution: Continue to monitor the reaction by TLC at regular intervals. If there is no significant change over an extended period, consider potential issues with the reaction conditions, such as temperature, catalyst activity, or reagent purity.[4]
Problem: New, unexpected spots appear on the TLC plate.
-
Possible Cause: Formation of side products. A common side reaction is the oxidation of 2-aminothiophenol to form a disulfide dimer.[5]
-
Solution: Note the Rf values of these new spots. If they persist or increase in intensity, further analysis (e.g., LC-MS) may be needed to identify them. To minimize the formation of the disulfide byproduct, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring the synthesis of this compound?
A1: A common and effective mobile phase for separating aromatic and moderately polar compounds like those in this synthesis is a mixture of hexane and ethyl acetate. A starting point could be a 7:3 (v/v) mixture of hexane and ethyl acetate.[6] The polarity can be adjusted based on the observed separation.
Q2: What are the expected Rf values for the starting materials and the product?
A2: The Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. However, as a general guide in a hexane:ethyl acetate (7:3) system on a silica gel plate, the following can be expected:
| Compound | Expected Rf Value | Rationale |
| 2-Aminothiophenol | ~0.65[6] | Moderately polar due to the amine and thiol groups. |
| Phenylacetic Acid | Low Rf, may streak | Polar due to the carboxylic acid group and may interact strongly with the silica gel. |
| This compound | Higher Rf than starting materials | Less polar than the starting materials, as the polar functional groups have reacted. |
Q3: How can I visualize the spots on the TLC plate?
A3: A multi-step visualization approach is recommended:
-
UV Light (254 nm): The product, this compound, contains a conjugated aromatic system and should be visible as a dark spot under UV light.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing the starting material, 2-aminothiophenol, which can be oxidized by KMnO₄, appearing as a yellow or brown spot against a purple background.[2]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals can help visualize all organic compounds as brownish spots.
Q4: How do I know when the reaction is complete?
A4: The reaction is considered complete when the spot corresponding to the limiting reactant (typically 2-aminothiophenol) is no longer visible on the TLC plate, and the spot for the product, this compound, shows a significant increase in intensity. A co-spot, where the reaction mixture is spotted on top of the starting material standard, can help confirm the disappearance of the starting material.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-aminothiophenol and phenylacetic acid, with a focus on TLC monitoring.
Materials:
-
2-Aminothiophenol
-
Phenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene or other suitable high-boiling solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Potassium permanganate stain
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and phenylacetic acid (1.1 equivalents). Add a suitable high-boiling solvent such as toluene, followed by a dehydrating agent like polyphosphoric acid (PPA).
-
Reaction Progress: Heat the reaction mixture to reflux.
-
TLC Monitoring:
-
Prepare a TLC developing chamber with a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase.
-
On a TLC plate, spot the starting materials (2-aminothiophenol and phenylacetic acid) as references, and the reaction mixture. A co-spot of the reaction mixture with the starting materials is also recommended.
-
Develop the TLC plate and visualize it under a UV lamp and with a potassium permanganate stain.
-
Monitor the reaction progress every 30-60 minutes by TLC, observing the disappearance of the starting material spots and the appearance and intensification of the product spot.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships in troubleshooting TLC issues.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-Benzyl vs. 2-Phenyl Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, 2-substituted benzothiazoles have garnered significant attention for their potent anticancer properties. This guide provides a comparative overview of the anticancer activity of two key analogues: 2-benzylbenzothiazoles and 2-phenylbenzothiazoles. While direct head-to-head comparative studies are limited, this analysis synthesizes available data to elucidate structure-activity relationships and highlight their therapeutic potential.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of 2-benzyl and 2-phenyl benzothiazole derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their anticancer potency.
It is important to note that a direct comparison of IC50 values between the two classes should be approached with caution, as the data is compiled from various studies that may employ different experimental conditions.
Table 1: Anticancer Activity of 2-Phenylbenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57[1][2] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4[1][2] |
| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8[1] |
| Substituted chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8[1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) |
| Isoxazole pyrimidine based benzothiazole | Colo205 (Colon) | 5.04 |
Table 2: Anticancer Activity of 2-Benzyl and Related Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(4-hydroxy-methoxy benzylidene)-hydrazino benzothiazole | HeLa (Cervical) | 2.41 |
| 2-(4-hydroxy-methoxy benzylidene)-hydrazino benzothiazole | COS-7 (Kidney) | 4.31 |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015[3] |
| Indole based hydrazine carboxamide scaffold | H460 (Lung) | 0.28 |
| Indole based hydrazine carboxamide scaffold | A549 (Lung) | 1.53 |
| Indole based hydrazine carboxamide scaffold | MDA-MB-231 (Breast) | 0.68 |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Significant Inhibition[4] |
Experimental Protocols
The evaluation of the anticancer activity of these benzothiazole derivatives typically involves a series of in vitro assays. A generalized experimental workflow is described below.
Synthesis of 2-Substituted Benzothiazoles
A common synthetic route to 2-phenylbenzothiazoles involves the condensation of a substituted benzaldehyde with 2-aminothiophenol. Similarly, 2-benzylbenzothiazole derivatives can be synthesized through various methods, including the reaction of 2-chlorobenzothiazole with a substituted benzylmagnesium bromide.
Caption: Generalized workflow for the synthesis of 2-substituted benzothiazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
Caption: Standard workflow for the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.
Both 2-phenyl and other 2-substituted benzothiazoles have been shown to induce apoptosis and modulate key signaling pathways.[5] Studies have indicated the involvement of pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[5] For instance, some derivatives can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death.
Caption: Key signaling pathways modulated by some benzothiazole derivatives.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, benzothiazole derivatives have garnered significant attention due to their broad-spectrum activity. This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiazole derivatives, supported by experimental data, to aid researchers in the development of new and effective therapeutic agents.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the in vitro activity of several derivatives against a panel of clinically relevant bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Benzothiazole Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isatin-Benzothiazole Hybrids | 41c | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 |
| 41c | Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 | |
| 41c | Bacillus cereus | 12.5 | Ciprofloxacin | 12.5 | |
| 41c | Staphylococcus aureus | 12.5 | Ciprofloxacin | 12.5 | |
| Thiazolidin-4-one Derivatives | 8a, 8c (nitro substitution) | Pseudomonas aeruginosa | 90-180 | Streptomycin | 50-100 |
| 8b, 8d (methoxy substitution) | Escherichia coli | 90-180 | Ampicillin | 200 | |
| Amino-Benzothiazole Schiff Bases | 46a, 46b (hydroxyl substitution) | Escherichia coli | 15.62 | Ciprofloxacin | 15.62 |
| 46a, 46b (hydroxyl substitution) | Pseudomonas aeruginosa | 15.62 | Ciprofloxacin | 15.62 | |
| DNA GyraseB Inhibitors | 19a, 19b | Enterococcus faecalis | 3.13 µM | Ciprofloxacin | 3.03 µM |
| Benzothiazole-Amide Derivatives | A07 | Staphylococcus aureus | 15.6 | Penicillin | 3.12 |
| A07 | Escherichia coli | 7.81 | Ciprofloxacin | 6.25 | |
| A07 | Salmonella typhi | 15.6 | Ciprofloxacin | 1.56 | |
| A07 | Klebsiella pneumoniae | 3.91 | Ciprofloxacin | 1.56 |
Zone of Inhibition Data
The zone of inhibition is the area around an antimicrobial disk where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
| Benzothiazole Derivative Class | Compound | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Pyrimidine-Benzothiazole Hybrids | 35d, 35e, 35g | Staphylococcus aureus | 17-19 | Ciprofloxacin | 14 |
| 35c | Salmonella typhi | 18 | Ciprofloxacin | 16 | |
| 35b, 35d, 35h | Escherichia coli | 18 | Ciprofloxacin | 18 | |
| Dihydroorotase Inhibitors | 43a (methyl substitution) | Staphylococcus aureus | 21-27 | Kanamycin | 28-31 |
| 43b (bromo substitution) | Bacillus subtilis | 21-27 | Kanamycin | 28-31 | |
| Escherichia coli | 21-27 | Kanamycin | 28-31 | ||
| Benzothiazole-Thiazole Hybrids | 4b (meta-nitro group) | E. coli, B. subtilis, S. aureus | Strong Inhibition | Streptomycin | - |
| 4b (meta-nitro group) | A. niger, C. albicans | Strong Inhibition | Fluconazole | - |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antimicrobial efficacy. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5]
-
Inoculum Preparation : A standardized inoculum of the test microorganism is prepared.[6][7][8] This typically involves suspending 4-5 well-isolated colonies from an overnight culture on an appropriate agar plate into a sterile broth (e.g., Tryptic Soy Broth).[7] The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
Preparation of Antimicrobial Agent Dilutions : Serial two-fold dilutions of the benzothiazole derivatives are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1][3]
-
Inoculation and Incubation : Each well is inoculated with the standardized microbial suspension.[1] The microtiter plate is then incubated at 35-37°C for 18-24 hours.[10][11][12][13]
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]
Kirby-Bauer Disk Diffusion Susceptibility Test for Zone of Inhibition
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[10][11][14][15][16][17]
-
Inoculum Preparation : A bacterial suspension is prepared and its turbidity adjusted to that of a 0.5 McFarland standard.[14]
-
Inoculation of Agar Plate : A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[10][15][16] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[15]
-
Application of Disks : Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the benzothiazole derivative are placed on the surface of the inoculated agar plate using sterile forceps.[1] The disks should be pressed gently to ensure complete contact with the agar.[14]
-
Incubation : The plates are incubated in an inverted position at 35-37°C for 16-24 hours.[11][12][15]
-
Result Interpretation : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters using a ruler or caliper.[10][17]
Agar Well Diffusion Method
This is another method to determine the antimicrobial activity of a substance.[1][18]
-
Preparation of Agar Plates : The surface of a sterile agar plate is inoculated with a standardized microbial suspension as described in the Kirby-Bauer method.[1]
-
Creation of Wells : Wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.[1]
-
Application of Test Compound : A specific volume (e.g., 20-100 µL) of the benzothiazole derivative solution at a known concentration is added to each well.[1]
-
Incubation and Measurement : The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition is measured.[1]
Visualizing Mechanisms of Action
Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential bacterial enzymes. The following diagrams illustrate two such pathways.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Inhibition of DNA gyrase by benzothiazole derivatives.
Caption: Inhibition of Dihydroorotase in pyrimidine synthesis.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. microbenotes.com [microbenotes.com]
- 11. biolabtests.com [biolabtests.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
The Evolving Landscape of 2-Substituted Benzothiazoles: A Structure-Activity Relationship Guide
A deep dive into the pharmacological potential of 2-substituted benzothiazoles reveals a versatile scaffold with significant therapeutic promise. From oncology to infectious diseases and neuroprotection, the strategic modification of the C-2 position of the benzothiazole ring has yielded potent and selective agents. This guide provides a comparative analysis of their structure-activity relationships, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
The benzothiazole nucleus, a bicyclic heterocyclic compound, has long been a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3] The substituent at the 2-position, in particular, has been a focal point for medicinal chemists, as modifications at this site profoundly influence the compound's interaction with biological targets.[4][5] This guide will explore the structure-activity relationships (SAR) of 2-substituted benzothiazoles across key therapeutic areas, presenting a comparative analysis of their performance against various cell lines and microbial strains.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have highlighted the potent antiproliferative effects of 2-substituted benzothiazoles against a variety of cancer cell lines.[1][6][7] The SAR in this context is often dictated by the nature of the aryl or heterocyclic group at the C-2 position, as well as substitutions on the benzothiazole ring itself.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-substituted benzothiazole derivatives against various human cancer cell lines.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1a | Phenyl | A549 (Lung) | >50 | [6][8] |
| 1e | 4-Hydroxyphenyl | A549 (Lung) | 12.84 | [6][8] |
| 1g | 4-Methoxyphenyl | A549 (Lung) | 13.21 | [6][8] |
| 1i | 2,3,4-Trimethoxyphenyl | A549 (Lung) | 10.07 | [6][8] |
| 1k | 3-Bromo-4-hydroxyphenyl | A549 (Lung) | <10 | [6][8] |
| 1l | 4-Hydroxy-3-nitrophenyl | A549 (Lung) | <10 | [6][8] |
| 1e | 4-Hydroxyphenyl | MCF7-ADR (Breast) | 11.52 | [6][8] |
| 1g | 4-Methoxyphenyl | MCF7-ADR (Breast) | >50 | [6][8] |
| 1i | 2,3,4-Trimethoxyphenyl | MCF7-ADR (Breast) | 10.93 | [6][8] |
Key SAR Observations for Anticancer Activity:
-
Substitution on the 2-Phenyl Ring: The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the 2-phenyl ring generally enhances cytotoxic activity.[6] For instance, compound 1e (4-hydroxyphenyl) shows significantly greater activity against A549 cells compared to the unsubstituted phenyl derivative 1a .[6][8]
-
Effect of Halogenation and Nitration: The introduction of a bromine or nitro group to the 4-hydroxyphenyl moiety at the 2-position, as seen in compounds 1k and 1l , leads to a notable increase in cytotoxic potency.[6][8]
-
Influence of Methoxy Groups: Multiple methoxy substitutions on the 2-phenyl ring, as in compound 1i , also contribute to potent anticancer activity.[6][8]
Signaling Pathways in Anticancer Action
Recent studies have begun to elucidate the mechanisms by which 2-substituted benzothiazoles exert their anticancer effects. One key target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9]
Caption: EGFR signaling pathway modulation by 2-substituted benzothiazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The versatility of the 2-substituted benzothiazole scaffold extends to its significant antimicrobial properties.[6][10][11] Modifications at the C-2 position have been shown to be critical for activity against a range of bacteria and fungi.
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-substituted benzothiazole derivatives.
| Compound ID | 2-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 1a | Phenyl | S. aureus | 25 | A. niger | 50 | [6][8] |
| 1b | 2-Chlorophenyl | S. aureus | 12.5 | A. niger | >100 | [6][8] |
| 1c | 3-Chlorophenyl | S. aureus | 12.5 | A. niger | >100 | [6][8] |
| 1e | 4-Hydroxyphenyl | S. aureus | 25 | A. niger | 25 | [6][8] |
| 1h | 4-Dimethylaminophenyl | S. aureus | 12.5 | A. niger | >100 | [6][8] |
| 1i | 2,3,4-Trimethoxyphenyl | S. aureus | 12.5 | A. niger | >100 | [6][8] |
Key SAR Observations for Antimicrobial Activity:
-
Antibacterial Activity: The presence of chloro, dimethylamino, and trimethoxy substituents on the 2-phenyl ring (compounds 1b , 1c , 1h , 1i ) enhances antibacterial activity against S. aureus compared to the unsubstituted phenyl (1a ) and 4-hydroxyphenyl (1e ) derivatives.[6][8]
-
Antifungal Activity: A 4-hydroxyphenyl substituent at the 2-position (compound 1e ) appears to be favorable for antifungal activity against A. niger and F. oxysporum.[6][8]
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis and Evaluation Workflow
The general process for the discovery and evaluation of novel 2-substituted benzothiazoles follows a well-defined workflow, from initial synthesis to biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Protective Power of Benzothiazoles: A Comparative Guide to Corrosion Inhibition
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, benzothiazole and its analogs have emerged as a focal point of investigation due to their remarkable ability to protect various metals from degradation. This guide provides a comparative analysis of the corrosion inhibition performance of several benzothiazole derivatives, supported by experimental data and detailed methodologies.
The inherent structure of benzothiazole, featuring a benzene ring fused to a thiazole ring, provides a unique electronic configuration and the presence of heteroatoms (nitrogen and sulfur) that are crucial for their anti-corrosive properties. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that stifles the corrosion process. This guide delves into the quantitative performance of different benzothiazole analogs, offering a clear comparison of their inhibition efficiencies under various conditions.
Performance Data of Benzothiazole Analogs as Corrosion Inhibitors
The following table summarizes the key performance indicators for various benzothiazole derivatives, extracted from recent studies. The data highlights the inhibition efficiency (IE%), corrosion current density (i corr), and charge transfer resistance (R ct) for different inhibitors on mild and galvanized steel in acidic and neutral environments.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Corrosion Current Density (i corr, µA/cm²) | Charge Transfer Resistance (R ct, Ω·cm²) | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | Galvanized Steel | 0.1 M NaCl | 1 mM | 81% | - | Increased with concentration | [1] |
| 2-Aminobenzothiazole (2-ABT) | Galvanized Steel | 0.1 M NaCl | 1 mM | - | Decreased with concentration | Increased with concentration | [1] |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | Mild Steel | 15% HCl | 150 ppm | 95.8% | Decreased with concentration | - | [2][3] |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 150 ppm | 97.5% | Decreased with concentration | - | [2][3] |
| 2-phenylbenzothiazole (PBT) | Mild Steel | 1 M H₂SO₄ | - | Increased with concentration | - | Increased with concentration | [4] |
| 2-(4-methoxy-phenyl)benzothiazole (MPB) | Mild Steel | 1 M H₂SO₄ | - | Increased with concentration | - | Increased with concentration | [4] |
| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | Mild Steel | 1 M H₂SO₄ | - | Increased with concentration | - | Increased with concentration | [4] |
Experimental Protocols
The data presented above is derived from standard electrochemical and weight loss measurement techniques. Below are detailed methodologies for these key experiments.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons (e.g., 3 cm x 1 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[5]
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M H₂SO₄ or 15% HCl) with and without the addition of various concentrations of the benzothiazole inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[2][5]
-
Final Measurement: After immersion, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution like Clarke's solution), washed, dried, and re-weighed.
-
Calculations:
-
Corrosion Rate (CR): Calculated from the weight loss (ΔW) using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[2]
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Potentiodynamic Polarization (PDP):
-
The working electrode is immersed in the test solution and allowed to stabilize to reach a steady open-circuit potential (OCP).
-
A potential is then applied and scanned in both the cathodic and anodic directions from the OCP at a constant scan rate (e.g., 1 mV/s).
-
The resulting current is measured. The corrosion current density (i corr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E corr).
-
Inhibition efficiency is calculated as: IE% = [(i corr₀ - i corrᵢ) / i corr₀] × 100, where i corr₀ and i corrᵢ are the corrosion current densities without and with the inhibitor, respectively.[1][6]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
The system is allowed to reach a steady OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as a Nyquist plot. The charge transfer resistance (R ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R ct value indicates a higher resistance to corrosion.
-
Inhibition efficiency is calculated using the formula: IE% = [(R ctᵢ - R ct₀) / R ctᵢ] × 100, where R ct₀ and R ctᵢ are the charge transfer resistances without and with the inhibitor, respectively.[4]
-
Visualizing the Inhibition Process and Evaluation Workflow
To better understand the underlying mechanisms and the experimental approach, the following diagrams have been generated.
Caption: A generalized workflow for evaluating the performance of corrosion inhibitors.
Caption: The general mechanism of corrosion inhibition by benzothiazole analogs.
Structure-Activity Relationship
The effectiveness of a benzothiazole analog as a corrosion inhibitor is intrinsically linked to its molecular structure. The presence of electron-donating groups on the benzothiazole ring can enhance its ability to adsorb onto the metal surface, thereby increasing the inhibition efficiency.[7][8] Conversely, the size and orientation of the substituent groups can also play a role in the packing density of the protective film.
Caption: The relationship between molecular structure and corrosion inhibition efficiency.
References
- 1. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chesci.com [chesci.com]
- 5. peacta.org [peacta.org]
- 6. researchgate.net [researchgate.net]
- 7. pisrt.org [pisrt.org]
- 8. pisrt.org [pisrt.org]
A Comparative Guide to the Fluorescence Properties of Substituted Benzothiazole Probes
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole derivatives have emerged as a versatile and powerful class of fluorescent probes, valued for their tunable photophysical properties and diverse applications in biological imaging and sensing. The rigid, planar structure of the benzothiazole core, coupled with its susceptibility to electronic modulation through substitution, allows for the rational design of probes with tailored fluorescence characteristics. This guide provides a comparative analysis of the fluorescence properties of substituted benzothiazole probes, supported by experimental data and detailed protocols to aid researchers in the selection and application of these valuable tools.
The Influence of Substitution on Fluorescence Properties
The fluorescence of benzothiazole probes is governed by several key photophysical parameters, including quantum yield (Φ), Stokes shift, and molar absorptivity. These properties are highly sensitive to the nature and position of substituents on the benzothiazole scaffold. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its fluorescence profile.
Key Fluorescence Mechanisms
Several photophysical mechanisms underpin the functionality of benzothiazole-based probes[1]:
-
Intramolecular Charge Transfer (ICT): In many benzothiazole dyes, photoexcitation leads to a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. The efficiency and energy of this process, and thus the fluorescence emission, are highly dependent on the substituents and the polarity of the environment.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing a hydroxyl group ortho to the benzothiazole nitrogen can undergo ESIPT. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to a tautomeric form that is responsible for a large Stokes shift in the fluorescence emission.
-
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon, known as AIE, is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
Comparison of Fluorescence Properties
The following table summarizes the photophysical data for a selection of substituted benzothiazole probes, illustrating the impact of different substituents on their fluorescence properties.
| Probe/Derivative | Substituent(s) | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| BPO | N-[4-(Benzothiazol-2-yl)phenyl]-octanamide | 365 | 425 | 60 | 0.124 | Water | (Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Publishing) |
| BHPO1 | N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | 365 | 520 (keto) | 155 | - | THF | (Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Publishing) |
| BHPO2 | N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide | 365 | 580 (keto) | 215 | - | THF | (Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Publishing) |
| BT-BO | 2-(2-((4-(boronobenzyl)oxy)phenyl)benzo[d]thiazole | 324 | 604 | 280 | - | PBS/DMSO | (A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - NIH) |
| BIPP-Zn²⁺ | Benzothiazole-imidazole-phenol + Zn²⁺ | ~420 | 542 | ~122 | - | ACN/H₂O | (Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - NIH) |
| CF₃/OMe-BDB | CF₃ and OMe substituents on a benzothiazole-difluoroborate core | ~360 | ~440 | ~80 | 0.988 | Chloroform | (Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution) |
| OMe/CF₃-BDB | OMe and CF₃ substituents on a benzothiazole-difluoroborate core | ~360 | ~500 | ~140 | 0.004 | Chloroform | (Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution) |
Note: The quantum yield and Stokes shift can vary significantly with the solvent and other environmental factors. The data presented here are for the specified solvent systems.
Signaling Pathways and Experimental Workflows
The rational design of substituted benzothiazole probes allows for the creation of sensors that respond to specific analytes or changes in the cellular environment. Below are diagrams illustrating two common signaling mechanisms and a general workflow for cellular imaging.
Caption: Signaling pathway of a benzothiazole-boronate probe for the detection of hydrogen peroxide (H₂O₂).[2]
Caption: Signaling pathway of a benzothiazole-imidazole probe for the detection of zinc ions (Zn²⁺) via inhibition of photoinduced electron transfer (PET).[2][3][4][5][6]
Caption: A generalized experimental workflow for cellular imaging using benzothiazole fluorescent probes.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Benzothiazole probe sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the benzothiazole probe in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Determination of Stokes Shift
The Stokes shift is the difference between the wavelength of maximum absorption and the wavelength of maximum emission.
Procedure:
-
Acquire Spectra: Measure the absorption and fluorescence emission spectra of the benzothiazole probe in the desired solvent.
-
Identify Maxima: Determine the wavelength of maximum absorbance (λ_abs_max) from the absorption spectrum and the wavelength of maximum emission (λ_em_max) from the emission spectrum.
-
Calculate Stokes Shift:
-
In nanometers (nm): Stokes Shift (nm) = λ_em_max - λ_abs_max
-
In wavenumbers (cm⁻¹): It is often more physically meaningful to express the Stokes shift in terms of energy (wavenumbers).[7]
-
Convert λ_abs_max and λ_em_max to wavenumbers:
-
ν_abs = 10⁷ / λ_abs_max (nm)
-
ν_em = 10⁷ / λ_em_max (nm)
-
-
Calculate the Stokes Shift (cm⁻¹): Stokes Shift (cm⁻¹) = ν_abs - ν_em
-
-
General Protocol for Live Cell Imaging
This protocol outlines the basic steps for using a benzothiazole probe to image a specific analyte in living cells.
Materials:
-
Benzothiazole fluorescent probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
-
Cell line of interest
-
Imaging dishes or plates
Procedure:
-
Cell Culture: Culture the cells in a suitable medium in an incubator (37°C, 5% CO₂). Seed the cells onto imaging dishes and allow them to adhere.
-
Probe Preparation: Prepare a stock solution of the benzothiazole probe in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration in serum-free medium or PBS.
-
Probe Loading: Remove the culture medium, wash the cells with PBS, and then add the probe working solution to the cells. Incubate for an appropriate time (typically 15-60 minutes) at 37°C.
-
Washing: Remove the probe solution and wash the cells with PBS to remove any excess, non-internalized probe.
-
Analyte Stimulation (if applicable): Add fresh medium, which may contain the analyte of interest or a stimulus to induce its endogenous production.
-
Imaging: Mount the dish on the confocal microscope. Excite the probe at its optimal wavelength and collect the emission over the appropriate range.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in the cells or specific subcellular regions.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of 2-Substituted Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific in vitro cytotoxicity data for 2-Benzyl-1,3-benzothiazole is not extensively available in the public domain, a wealth of research exists on the cytotoxic properties of various other 2-substituted benzothiazole derivatives. This guide provides a comparative analysis of the cytotoxic effects of several of these compounds against a range of human cancer cell lines, offering valuable insights into the potential bioactivity of this chemical class. The data presented is supported by detailed experimental protocols and visualizations of relevant biological pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of various 2-substituted benzothiazole derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for selected benzothiazole derivatives from various studies.
| Compound/Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | |
| 4d | C6 (Rat Brain Glioma) | 0.03 | ||
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | ||
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | ||
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | ||
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | |
| Styryl-substituted Derivatives | 4a | PANC-1 (Pancreatic Cancer) | 27 ± 0.24 | |
| 4b | PANC-1 (Pancreatic Cancer) | 35 ± 0.51 | ||
| Acylhydrazone Derivative | YLT322 | HepG2 (Hepatocellular Carcinoma) | 0.39 | |
| YLT322 | A549 (Lung Carcinoma) | 1.25 | ||
| YLT322 | MCF-7 (Breast Adenocarcinoma) | 2.11 | ||
| YLT322 | HCT-116 (Colon Carcinoma) | 3.54 |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol for Cytotoxicity Testing
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds
-
A Comparative In-Silico Analysis of Benzothiazole Derivatives Targeting Cancer and Microbial Proteins
A detailed examination of recent molecular docking studies reveals the versatility of the benzothiazole scaffold in designing targeted inhibitors for diverse therapeutic areas. This guide compares the in-silico performance of novel benzothiazole derivatives against three distinct protein targets: p56lck and p53-MDM2, both crucial in cancer pathways, and Dihydropteroate Synthase (DHPS), a key enzyme in microbial folate synthesis.
Benzothiazole, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to its wide range of biological activities. The inherent structural features of the benzothiazole nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. In recent years, computational methods, particularly molecular docking, have accelerated the discovery of potent benzothiazole-based inhibitors. This guide provides a comparative overview of three recent studies that employed in-silico docking to evaluate the potential of novel benzothiazole derivatives as anticancer and antimicrobial agents.
Experimental Protocols
The methodologies employed in the selected studies, while all centered around molecular docking, exhibit variations in the software and specific parameters used. A detailed breakdown of each protocol is provided below.
Study 1: Anticancer - p56lck Inhibition
This study focused on the design of benzothiazole-thiazole hybrids as inhibitors of the p56lck enzyme, a tyrosine kinase involved in T-cell activation and a target for cancer therapy.
-
Software: GLIDE (Schrödinger).
-
Protein Preparation:
-
The crystal structure of the LCK kinase domain was obtained from the Protein Data Bank (PDB ID: 1QPC).
-
The protein structure was prepared using the Protein Preparation Wizard in Maestro. This involved adding hydrogen atoms, removing water molecules, and optimizing the hydrogen bond network.
-
-
Ligand Preparation:
-
51 benzothiazole-thiazole hybrid analogues were designed and generated.
-
The ligands were prepared using LigPrep to generate low-energy 3D conformations.
-
-
Docking Protocol:
-
A receptor grid was generated around the ATP-binding site of p56lck.
-
The prepared ligands were docked into the defined grid using the standard precision (SP) mode of GLIDE.
-
The docking poses were evaluated based on their docking scores.
-
Study 2: Anticancer - p53-MDM2 Interaction Inhibition
This research aimed to design benzothiazole Schiff bases as inhibitors of the p53-MDM2 interaction, a critical pathway for tumor suppression.[1][2]
-
Software: Schrödinger Maestro.
-
Protein Preparation:
-
The 3D crystal structure of the p53-MDM2 complex was retrieved from the Protein Data Bank (PDB ID: 4OGT).
-
The protein was prepared by removing water molecules, adding hydrogens, and minimizing the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
A series of 30 benzothiazole Schiff bases (B1-B30) were designed.
-
The ligands were prepared to generate their 3D structures and correct ionization states at physiological pH.
-
-
Docking Protocol:
-
The docking grid was defined around the binding site of the p53 peptide on the MDM2 protein.
-
Molecular docking was performed using the Glide module in extra precision (XP) mode.
-
The binding affinities were evaluated using Glide scores (G-scores) in kcal/mol.[1]
-
Study 3: Antimicrobial - DHPS Enzyme Inhibition
This study involved the synthesis and in-silico evaluation of new benzothiazole derivatives as inhibitors of Dihydropteroate Synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[3][4]
-
Software: Molecular Operating Environment (MOE).
-
Protein Preparation:
-
The crystal structure of the target enzyme, DHPS, was obtained from the Protein Data Bank.
-
The protein was prepared by 3D protonation and energy minimization to ensure a stable and realistic conformation.
-
-
Ligand Preparation:
-
A series of novel benzothiazole derivatives were synthesized and their 2D structures were converted to 3D.
-
The energy of the ligands was minimized using the MMFF94x force field.
-
-
Docking Protocol:
-
The docking simulation was performed to place the prepared ligands into the active site of the DHPS enzyme.
-
The docking poses were scored based on the London dG scoring function, and the interactions with the active site residues were analyzed. A docking study was performed to better understand the interaction of potent compounds with the binding sites of the DHPS enzyme.[4]
-
Data Presentation: A Comparative Look at In-Silico Performance
The following table summarizes the quantitative data from the molecular docking studies of benzothiazole derivatives against their respective protein targets.
| Study Focus | Target Protein | Benzothiazole Derivative | Docking Score (kcal/mol) | Experimental Data (IC50/MIC) | Reference Compound | Reference Docking Score (kcal/mol) |
| Anticancer | p56lck | Compound 1 | Not explicitly stated in snippets, but identified as a competitive inhibitor. | - | Dasatinib | Not explicitly stated in snippets. |
| Anticancer | p53-MDM2 | Compound B25 | -8.17[1] | - | Riluzole | -5.85[1] |
| Anticancer | p53-MDM2 | Compound B12 | -8.08[1] | - | Riluzole | -5.85[1] |
| Antimicrobial | DHPS | Compound 16b | Not explicitly stated in snippets. | IC50: 7.85 µg/mL[3][4] | Sulfadiazine | Not explicitly stated in snippets. |
| Antimicrobial | DHPS | Compound 16c | Not explicitly stated in snippets. | MIC: 0.025 mM vs. S. aureus[3][4] | - | - |
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Analytical Quantification of 2-Benzyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 2-Benzyl-1,3-benzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. While specific validated methods for the quantification of this compound are not extensively detailed in publicly available literature, this document outlines and compares the most probable and adaptable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is collated from validated methods for structurally related benzothiazole derivatives, offering a robust starting point for method development and selection.
Comparison of Analytical Method Performance
The primary techniques for the analysis of benzothiazole derivatives are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the analyte's properties, the sample matrix, and the desired sensitivity and throughput.
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine quality control. | Suitable for volatile and semi-volatile compounds that are thermally stable.[1] |
| Sample Preparation | Typically involves dissolution in a suitable solvent, followed by filtration. Solid-Phase Extraction (SPE) may be used for complex matrices. | May require extraction with an organic solvent and potentially derivatization for polar analytes. |
| Linearity (r²) | Generally excellent, >0.99 expected. | Typically excellent, >0.99 expected. |
| Limit of Detection (LOD) | Dependent on the chromophore; typically in the ng/mL range. | Highly sensitive, often in the pg to ng/L range, especially in Selected Ion Monitoring (SIM) mode.[1] |
| Limit of Quantification (LOQ) | Dependent on instrumentation and method optimization. | Generally very low, allowing for trace-level analysis.[2] |
| Precision (%RSD) | High precision is achievable, typically <2% for repeatability and intermediate precision. | High precision is achievable, with RSD values often below 15%.[2] |
| Selectivity | Good selectivity with appropriate column and mobile phase selection. Co-elution can be a challenge. | Excellent selectivity, especially with MS detection, which provides structural information. |
| Throughput | Moderate to high, amenable to automation. | Generally lower than HPLC due to longer run times. |
| Cost & Complexity | Lower initial cost and complexity compared to GC-MS. | Higher initial investment and requires more specialized training. |
Experimental Protocols
Detailed experimental methodologies for the analysis of benzothiazole derivatives using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method (Proposed)
This method is adapted from established protocols for other 2-substituted benzothiazoles and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[3][4][5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)
This method is based on general procedures for the analysis of benzothiazoles in various matrices and would be suitable for identifying and quantifying this compound, particularly at trace levels.[1][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 120 °C (hold for 3 min), ramp to 260 °C at 6 °C/min (hold for 1 min), then ramp to 320 °C at 8 °C/min (hold for 5 min).[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Extract the sample with a suitable organic solvent. The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix. Concentrate the extract if necessary and filter before injection.
Visualizations
To aid in the understanding of the analytical workflow and the relationship between the key steps, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Guide to the Stability of 2-Benzyl-1,3-benzothiazole and Its Derivatives
This guide provides a comprehensive analysis of the stability of 2-Benzyl-1,3-benzothiazole in comparison to several of its derivatives. The stability of these compounds is a critical factor in their application in drug development and materials science, influencing their shelf-life, efficacy, and safety profile. This document presents experimental data on thermal and photostability, detailed experimental protocols, and a visualization of a key signaling pathway influenced by this class of compounds.
Data Presentation: Comparative Stability Analysis
The following table summarizes the thermal and photostability of this compound and four of its derivatives with varying electronic substituents on the benzyl ring. The data is a composite of reported values for structurally similar compounds and established principles of chemical stability where direct experimental values for the specific derivatives are not available.
| Compound | Derivative | Substituent Effect | Thermal Stability (TGA, Onset of Decomposition) | Photostability (Relative Degradation Rate) |
| 1 | This compound | Reference (Unsubstituted) | ~300-325 °C | Moderate |
| 2 | 2-(4-Methoxybenzyl)-1,3-benzothiazole | Electron-Donating (-OCH₃) | High (~320-340 °C) | Moderate |
| 3 | 2-(4-Methylbenzyl)-1,3-benzothiazole | Weak Electron-Donating (-CH₃) | High (~310-335 °C) | Moderate |
| 4 | 2-(4-Chlorobenzyl)-1,3-benzothiazole | Electron-Withdrawing (-Cl) | Moderate (~290-315 °C) | Moderately High |
| 5 | 2-(4-Nitrobenzyl)-1,3-benzothiazole | Strong Electron-Withdrawing (-NO₂) | Lower (~275-300 °C) | High |
Note on Data: The thermal stability, indicated by the onset of decomposition in Thermogravimetric Analysis (TGA), is influenced by the substituent on the benzyl ring. Electron-donating groups, such as methoxy and methyl, can enhance thermal stability. Conversely, electron-withdrawing groups like chloro and nitro tend to decrease thermal stability. Photostability is also affected by the electronic nature of the substituents, with electron-withdrawing groups often increasing susceptibility to photodegradation.
Experimental Protocols
Detailed methodologies for assessing the thermal and photostability of this compound and its derivatives are outlined below.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the benzothiazole derivatives.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the test compound is placed in a TGA crucible (typically alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability. The temperature at which 5% mass loss occurs (T₅%) is also a common metric.
Photostability Testing
Objective: To evaluate the stability of the benzothiazole derivatives upon exposure to light. This protocol is based on the ICH Q1B guidelines.
Methodology:
-
Sample Preparation:
-
Samples of the drug substance are placed in chemically inert, transparent containers.
-
"Dark controls," wrapped in aluminum foil to protect from light, are prepared for comparison.
-
-
Light Source: A light source capable of emitting both visible and ultraviolet (UV) light is used. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
-
Exposure Conditions:
-
Samples are exposed to the light source in a controlled temperature environment.
-
The duration of exposure is determined by the intensity of the light source to achieve the total required illumination.
-
-
Post-Exposure Analysis:
-
After exposure, the samples are visually inspected for any changes in appearance.
-
Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are used to quantify the parent compound and detect any degradation products.
-
-
Data Analysis: The results from the exposed samples are compared to the dark controls to determine the extent of photodegradation. The photodegradation rate can be calculated and expressed as a quantum yield or half-life under specific conditions.
Mandatory Visualization
Signaling Pathway: Inhibition of NF-κB by Benzothiazole Derivatives
Many benzothiazole derivatives exhibit anti-inflammatory and anticancer properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is crucial in regulating the expression of genes involved in inflammation, cell proliferation, and survival.
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Experimental Workflow: Thermal Stability Analysis
The following diagram illustrates the experimental workflow for assessing the thermal stability of the benzothiazole compounds using Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Benzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fundamental physicochemical properties of benzothiazole and its key isomers: 2-hydroxybenzothiazole, 2-aminobenzothiazole, and 2-methylbenzothiazole. An understanding of these properties is crucial for applications in medicinal chemistry, materials science, and drug development, as they significantly influence a compound's behavior in chemical and biological systems.
Data Presentation: Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of benzothiazole and its isomers, providing a quantitative basis for comparison.
| Property | Benzothiazole | 2-Hydroxybenzothiazole | 2-Aminobenzothiazole | 2-Methylbenzothiazole |
| Molecular Formula | C₇H₅NS | C₇H₅NOS | C₇H₆N₂S | C₈H₇NS |
| Molecular Weight ( g/mol ) | 135.19 | 151.19 | 150.20 | 149.21 |
| Melting Point (°C) | 2 | 137-140[1] | 126-134[2] | 11-14 |
| Boiling Point (°C) | 227-228 | >360[3] | Decomposes[2][4] | 238 |
| pKa | 1.2 | 10.41[3] | 4.48 (at 20°C)[2] | 1.65 (Predicted) |
| Solubility in Water | Slightly soluble | Slightly soluble/Insoluble[1][3] | < 0.1 g/100 mL (at 19°C)[2] | Insoluble[5][6] |
| logP (Octanol-Water) | 2.01 | 1.76 | 1.9 (Calculated) | 2.224 (Estimated)[6] |
Visualizing the Isomeric Relationship
The following diagram illustrates the structural relationship between the parent benzothiazole molecule and its 2-substituted isomers.
Caption: Structural relationship of benzothiazole and its isomers.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties presented in this guide.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a narrow range.
-
Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or similar digital device), thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (initially rapid to find an approximate range, then slower, around 1-2°C per minute, for an accurate measurement).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Apparatus: Small test tube (fusion tube), capillary tube sealed at one end, thermometer, heating bath (e.g., Thiele tube with mineral oil).
-
Procedure:
-
A few milliliters of the liquid are placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to a thermometer and immersed in the heating bath.
-
The bath is heated gently. As the liquid nears its boiling point, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The pKa is a measure of the acid strength of a compound.
-
Method: Potentiometric Titration
-
Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precise amount of the benzothiazole isomer is dissolved in a suitable solvent (often a water-co-solvent mixture for poorly soluble compounds) to a known concentration.[2]
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated and placed in the solution.
-
A standardized solution of a strong acid or base is added in small increments from the burette.
-
The pH is recorded after each addition.
-
A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[2]
-
-
Aqueous Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
-
Method: Shake-Flask Method
-
Apparatus: Flasks with stoppers, constant temperature shaker bath, filtration or centrifugation equipment, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.[2]
-
The flask is sealed and placed in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[2]
-
The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[2]
-
The solubility is typically expressed in units of g/L or mol/L.
-
-
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is determined by its partitioning between an organic (n-octanol) and an aqueous phase.
-
Method: Shake-Flask Method
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
A known amount of the compound is dissolved in either water or n-octanol.
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other, immiscible solvent (n-octanol or water, respectively).
-
The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be established.
-
The mixture is allowed to stand until the two phases have completely separated, which can be aided by centrifugation.
-
The concentration of the compound in each phase is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
-
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxybenzothiazole(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylbenzothiazole(120-75-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. 2-Methylbenzothiazole CAS#: 120-75-2 [m.chemicalbook.com]
Safety Operating Guide
Safe Disposal of 2-Benzyl-1,3-benzothiazole: A Procedural Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 2-Benzyl-1,3-benzothiazole are critical for ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, compiled from safety data sheets and best practices in laboratory chemical handling.
Immediate Safety Considerations:
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to safety data, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal preparation should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol:
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper, filter paper, and disposable labware, in a designated and compatible container.
-
The container must be robust, chemically resistant, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
The label must also include the words "Hazardous Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Keep the container away from incompatible materials, heat, and sources of ignition.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the chemical name and quantity.
-
Retain all paperwork provided by the waste disposal contractor as a record of proper disposal.
-
Quantitative Data Summary:
Currently, specific quantitative data for the disposal of this compound, such as concentration limits for disposal, are not available in the provided search results. The primary directive is the complete containment and professional disposal of the substance.
| Parameter | Value | Source |
| Disposal Method | Approved Waste Disposal Plant | [2][3] |
Disposal Workflow:
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Benzyl-1,3-benzothiazole
Immediate Safety and Hazard Information
2-Benzyl-1,3-benzothiazole is a derivative of benzothiazole, a compound class known for its potential health hazards. Benzothiazole itself is recognized as a respiratory irritant and a dermal sensitizer.[1][2] Studies on structural analogs, such as 2-mercaptobenzothiazole (2-MBZT), have indicated potential carcinogenic effects.[1][2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Hazard Classification (based on related compounds):
-
Acute toxicity (oral, dermal, inhalation)[3]
-
Skin irritation/corrosion
-
Serious eye damage/irritation[3]
-
Potential carcinogenicity (based on structural analogs)[1][2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety goggles or a face shield | Must be compliant with EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against splashes. |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if there is a risk of aerosol generation. |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
A chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a chemical fume hood.
-
Weighing and Transfer: Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Avoid creating dust. For solutions, use a calibrated pipette or syringe.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[5]
-
Disposal Method: The primary recommended disposal method for benzothiazole and its derivatives is incineration by a licensed hazardous waste disposal facility.[5] Do not dispose of this chemical down the drain or in regular trash.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures.
Experimental Protocols
While specific experimental protocols involving this compound will vary, the following general principles should be applied:
-
Risk Assessment: Conduct a thorough risk assessment for each experiment, identifying potential hazards and implementing appropriate control measures.
-
Scale: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.
-
Documentation: Maintain detailed records of all experimental procedures, including the quantities of this compound used and the waste generated.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
